Etilevodopa hydrochloride
Descripción
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Etilevodopa Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride is an ethyl ester prodrug of levodopa, developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in the management of Parkinson's disease.[1][2][3] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the brain. Levodopa, the metabolic precursor to dopamine, remains the cornerstone of treatment, as it can cross the blood-brain barrier, whereas dopamine cannot.[4][5] However, levodopa's low aqueous solubility and variable gastrointestinal absorption can lead to motor fluctuations in patients.[6][7] Etilevodopa was designed to overcome these limitations through its enhanced solubility, aiming for a more rapid and consistent delivery of levodopa.[6][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
Core Mechanism of Action
The therapeutic action of this compound is a multi-step process that begins with its administration and culminates in the stimulation of dopamine receptors within the central nervous system. This process can be broken down into three key phases: absorption and hydrolysis, central conversion to dopamine, and interaction with dopaminergic signaling pathways.
Enhanced Solubility, Absorption, and Hydrolysis
A primary advantage of this compound is its significantly greater aqueous solubility compared to levodopa.[6][9] This property allows it to dissolve more readily in the gastric environment.[6] Etilevodopa passes through the stomach intact and is then rapidly hydrolyzed by non-specific esterases in the duodenum to yield levodopa and ethanol.[1][2] This rapid conversion and subsequent absorption of levodopa from the small intestine leads to a faster onset of action, as evidenced by a shorter time to reach maximum plasma concentration (tmax) of levodopa compared to conventional levodopa formulations.[6][8]
Central Conversion to Dopamine
Following its absorption into the bloodstream as levodopa, the molecule is transported across the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[10] Once in the brain, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[4][10] To maximize the amount of levodopa that reaches the brain, etilevodopa is typically co-administered with a peripheral AADC inhibitor, such as carbidopa. Carbidopa prevents the premature conversion of levodopa to dopamine in the peripheral circulation, thereby increasing the bioavailability of levodopa for the central nervous system and reducing peripheral side effects like nausea.[1][6]
Dopaminergic Signaling Pathway
The newly synthesized dopamine in the striatum is released into the synaptic cleft and binds to post-synaptic dopamine receptors (D1 and D2 families), initiating a cascade of intracellular signaling events that ultimately leads to the alleviation of the motor symptoms of Parkinson's disease.[11][5] The metabolism of dopamine in the brain is regulated by enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT).[12]
Quantitative Data
The following tables summarize the key quantitative data comparing this compound and levodopa.
Table 1: Physicochemical Properties
| Property | This compound | Levodopa | Reference(s) |
| Aqueous Solubility | 120-125 mg/mL | Low | [8] |
| Molecular Weight | 261.70 g/mol | 197.19 g/mol |
Table 2: Comparative Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Reference(s) |
| tmax (Time to Peak Concentration) | ~30 minutes | 54 minutes | [6] |
| Cmax (Peak Plasma Concentration) | 2.3 - 2.7 µg/mL | 2.3 - 2.7 µg/mL | [6] |
| AUC (Area Under the Curve) 0-45 min | Significantly greater than levodopa | - | [6] |
| AUC 0-1 hour | Significantly greater than levodopa | - | [6] |
| AUC 0-2 hours | Significantly greater than levodopa | - | [6] |
Experimental Protocols
This section details the methodologies for key experiments relevant to understanding the mechanism of action of this compound.
Determination of Levodopa Plasma Concentration by HPLC
Objective: To quantify the concentration of levodopa in human plasma following administration of etilevodopa or levodopa.
Methodology:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes at specified time points post-drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
To 200 µL of plasma, add an internal standard (e.g., methyldopa).
-
Precipitate plasma proteins by adding a precipitating agent (e.g., perchloric acid).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM KH₂PO₄, pH 2.5) and an organic solvent (e.g., methanol) in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Quantification: Generate a standard curve using known concentrations of levodopa. The concentration of levodopa in the plasma samples is determined by comparing the peak area of levodopa to that of the internal standard and interpolating from the standard curve.
-
In Vitro Enzymatic Hydrolysis of Levodopa Esters
Objective: To determine the rate of hydrolysis of a levodopa ester (such as etilevodopa) in a biological matrix.
Methodology:
-
Reaction Setup:
-
Prepare a stock solution of the levodopa ester in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The reaction is initiated by adding the levodopa ester stock solution to the pre-warmed buffer containing the enzyme source (e.g., human plasma or a purified esterase like porcine liver esterase).
-
The final concentration of the ester is typically in the micromolar range.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with constant shaking.
-
-
Sampling and Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a stopping solution (e.g., a strong acid or an organic solvent).
-
Analyze the samples using a suitable analytical method, such as HPLC, to measure the decrease in the concentration of the parent ester and the increase in the concentration of levodopa over time.
-
-
Data Analysis:
-
Plot the concentration of the remaining ester against time.
-
Determine the rate of hydrolysis, which can be expressed as a half-life (t₁/₂) or a rate constant (k), by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Assessment of Motor Function in a Randomized Controlled Trial
Objective: To evaluate the efficacy of etilevodopa in improving motor function in patients with Parkinson's disease.
Methodology:
-
Study Design: A double-blind, randomized, comparative clinical trial.
-
Patient Population: Patients with Parkinson's disease experiencing motor fluctuations, such as "delayed on" or "wearing off" phenomena.
-
Intervention: Patients are randomized to receive either etilevodopa/carbidopa or standard levodopa/carbidopa for a specified treatment period (e.g., 18 weeks).
-
Outcome Measures:
-
Primary Outcome: Change from baseline in the total daily "on" time, as recorded by patients in home diaries. "On" time is the period when the medication is effective and motor symptoms are well-controlled.
-
Secondary Outcomes:
-
Change in "off" time (period of poor motor control).
-
Frequency of "dose failures" (doses that do not provide a therapeutic benefit).
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores to assess the severity of motor and non-motor symptoms.
-
-
-
Data Analysis: Statistical comparison of the changes in outcome measures between the two treatment groups.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: Metabolic pathway of this compound.
Caption: Dopamine signaling pathway at the synapse.
Caption: Workflow of a randomized controlled trial for etilevodopa.
Conclusion
This compound represents a rational prodrug approach to enhance the delivery of levodopa to the central nervous system. Its primary mechanism of action is centered on its improved solubility, which facilitates a more rapid absorption of levodopa compared to its parent compound. Once absorbed, it follows the well-established metabolic pathway of levodopa to dopamine, thereby replenishing depleted dopamine levels in the brains of individuals with Parkinson's disease. While clinical trials have demonstrated the pharmacokinetic advantages of etilevodopa, translating this into superior clinical efficacy for motor fluctuations has been challenging.[7] Nevertheless, the study of etilevodopa provides valuable insights into the complexities of drug delivery to the brain and the ongoing efforts to optimize therapies for neurodegenerative disorders. Further research may explore its utility in specific patient populations or in combination with other therapeutic agents.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resource.aminer.org [resource.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson's disease: the LEAP-study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies of Etilevodopa Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Etilevodopa hydrochloride, a prodrug of Levodopa developed for the potential treatment of Parkinson's disease. This document synthesizes available data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.
Core Concepts: Mechanism of Action
This compound is the ethyl ester of Levodopa. Its primary mechanism of action is to serve as a more soluble and rapidly absorbed precursor to Levodopa.[1] In the gastrointestinal tract, particularly the duodenum, Etilevodopa is rapidly hydrolyzed by non-specific esterases into Levodopa and ethanol.[1] Levodopa is then absorbed into the bloodstream and can cross the blood-brain barrier. In the brain, Levodopa is decarboxylated to dopamine, the neurotransmitter depleted in Parkinson's disease. This conversion to dopamine is the ultimate basis of its therapeutic effect.[1]
Pharmacokinetics
Preclinical studies in rats have demonstrated the rapid and extensive conversion of Etilevodopa to Levodopa. Following oral administration of Etilevodopa, plasma levels of the parent compound are negligible, while Levodopa concentrations rise quickly.[2]
Table 1: Pharmacokinetic Parameters of Levodopa in Rats Following Administration of Levodopa or Etilevodopa
| Parameter | Levodopa (250 mg/kg, i.p.) | Etilevodopa (325 mg/kg, i.p.) | Etilevodopa (Oral) |
| Tmax (plasma Levodopa) | Not Specified | 0.5 - 1 hour | 7 - 8 minutes |
| Cmax (plasma Levodopa) | Similar to Etilevodopa | Similar to Levodopa | Not Specified |
| AUC (plasma Levodopa) | Not Specified | Not Specified | Not Specified |
Pharmacodynamics: Efficacy in a Preclinical Model of Parkinson's Disease
The efficacy of Etilevodopa has been evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model mimics the dopamine depletion seen in human patients.
In these studies, administration of Etilevodopa alone (325 mg/kg) or in combination with a decarboxylase inhibitor like carbidopa (65 mg/kg Etilevodopa with 10 mg/kg carbidopa) resulted in a significant elevation of striatal L-DOPA and dopamine levels.[2] Notably, when administered subcutaneously, Etilevodopa led to more sustained elevations in these neurotransmitters compared to intraperitoneal administration.[2] In rats with unilateral 6-OHDA lesions, Etilevodopa at doses of 25 or 50 mg/kg (s.c.) was shown to induce contralateral rotations, a standard behavioral measure of dopaminergic drug efficacy in this model.[2]
Toxicology
Comprehensive preclinical toxicology data, including specific LD50 and NOAEL values for this compound, are not widely available in the public literature. However, general toxicological information can be inferred from the known profile of its active metabolite, Levodopa, and from safety data sheets for Etilevodopa.
Table 2: Summary of Toxicological Data for this compound and Levodopa
| Substance | Parameter | Value | Species | Route | Reference |
| Etilevodopa | GHS Classification | Acute Toxicity 4 (Oral), Serious Eye Irritation 2 | N/A | Oral, Eye | [3] |
| Levodopa | NOAEL (Fertility) | 100 mg/kg/day | Rat | Oral | [4] |
| Levodopa | LOAEL (Developmental) | 10 mg/kg/day | Rat | Oral | [5] |
| Levodopa | LOAEL (Developmental) | 125 mg/kg/day | Rabbit | Oral | [4][5] |
Experimental Protocols
In Vitro Hydrolysis of this compound
This protocol provides a general framework for assessing the enzymatic hydrolysis of Etilevodopa to Levodopa in a simulated biological matrix.
Objective: To determine the rate and extent of Etilevodopa hydrolysis to Levodopa in the presence of esterases.
Materials:
-
This compound
-
Levodopa standard
-
Phosphate buffered saline (PBS), pH 7.4
-
Porcine liver esterase (or other relevant esterase preparation)
-
HPLC system with a suitable column and detector for Levodopa quantification
-
Incubator or water bath at 37°C
-
Reaction tubes
-
Quenching solution (e.g., acetonitrile or perchloric acid)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Levodopa standard in a suitable solvent (e.g., methanol or water).
-
Prepare a working solution of porcine liver esterase in PBS.
-
-
Incubation:
-
In a reaction tube, combine PBS and the esterase solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of the this compound stock solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of Levodopa using a validated HPLC method.
-
-
Data Analysis:
-
Construct a standard curve for Levodopa.
-
Calculate the concentration of Levodopa formed at each time point.
-
Determine the rate of hydrolysis of Etilevodopa.
-
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a severe lesion of the nigrostriatal dopamine pathway.
Objective: To create a rat model of Parkinson's disease for the evaluation of potential therapeutic agents like Etilevodopa.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Animal Preparation:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small burr hole in the skull over the target injection site.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid).
-
Lower the Hamilton syringe needle to the stereotaxic coordinates for the MFB (e.g., Anteroposterior: -4.4 mm, Mediolateral: +1.2 mm, Dorsoventral: -7.8 mm from dura).
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery, including body weight and general health.
-
Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating Etilevodopa in the 6-OHDA rat model.
Dopamine Receptor Signaling Pathway
Caption: Simplified Dopamine D1 and D2 receptor signaling pathways.
References
Etilevodopa Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa hydrochloride, the ethyl ester prodrug of the cornerstone anti-Parkinson's agent Levodopa, offers significant pharmacokinetic advantages over its parent compound. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized using diagrams to facilitate understanding for researchers and drug development professionals in the field of neuroscience and neurodegenerative diseases.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[1] Its enhanced solubility compared to Levodopa is a key characteristic, contributing to its improved absorption profile.[2] The chemical and physical properties are summarized in the table below. It is important to note that some reported values, particularly for the melting point and aqueous solubility, show variability across different sources.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | [3] |
| Synonyms | Levodopa ethyl ester hydrochloride, L-DOPA ethyl ester hydrochloride | [3] |
| CAS Number | 39740-30-2 | [4] |
| Molecular Formula | C₁₁H₁₆ClNO₄ | [3] |
| Molecular Weight | 261.70 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Melting Point | 240 °C (Note: Source provides a conflicting molecular formula of C₁₂H₁₈ClNO₄) | [1] |
| Solubility | - Water: 125 mg/mL (ultrasonication may be required) - PBS: 25 mg/mL - DMSO: Soluble | [2] |
| pKa | Data not available |
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug of Levodopa, the direct precursor to the neurotransmitter dopamine.[2] Its mechanism of action involves a two-step conversion process, followed by the engagement of dopamine signaling pathways in the central nervous system.
Hydrolysis to Levodopa
Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal tract, primarily in the intestine, by non-specific carboxylesterases to yield Levodopa and ethanol.[2][5] This enzymatic conversion is a critical step, as the ester linkage enhances the molecule's solubility and absorption compared to Levodopa.[2]
Conversion to Dopamine and Neuronal Signaling
The newly formed Levodopa is then transported across the blood-brain barrier, a feat that dopamine itself cannot efficiently achieve. Within dopaminergic neurons, Levodopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[6][7] This newly synthesized dopamine is then packaged into synaptic vesicles and released into the synaptic cleft, where it can bind to and activate dopamine receptors on postsynaptic neurons.[8][9]
The downstream signaling cascade depends on the type of dopamine receptor activated. The two main families are D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs) that mediate opposing effects on adenylyl cyclase.[10][11][12]
-
D1-like receptor activation: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[11][13]
-
D2-like receptor activation: Inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[11][13]
This modulation of cAMP levels and PKA activity influences the phosphorylation of various downstream targets, ultimately affecting neuronal excitability and gene expression.
Caption: Metabolic conversion and signaling pathway of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization of this compound, based on methodologies reported for L-dopa esters.[14]
In Vitro Chemical Hydrolysis
Objective: To determine the rate of non-enzymatic hydrolysis of this compound.
Methodology:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., 0.05 M phosphate buffer, pH 7.4).
-
Incubate the solution at a constant temperature (e.g., 37°C) in a shaking water bath.
-
At specified time intervals, withdraw aliquots of the solution.
-
Stop the reaction by adding a suitable quenching agent (e.g., acid).
-
Analyze the concentration of remaining this compound and the formed Levodopa using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the rate of hydrolysis from the change in concentration over time.
In Vitro Enzymatic Hydrolysis
Objective: To evaluate the enzymatic conversion of this compound to Levodopa in a biological matrix.
Methodology:
-
Prepare a solution of this compound in a biological matrix (e.g., human plasma, intestinal homogenate).
-
Incubate the mixture at 37°C.
-
At various time points, collect samples and stop the enzymatic reaction (e.g., by protein precipitation with acetonitrile).
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant for the concentrations of this compound and Levodopa by HPLC.
-
The rate of enzymatic hydrolysis can be determined by subtracting the rate of chemical hydrolysis (determined separately) from the total observed hydrolysis rate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Etilevodopa (hydrochloride) (Standard) by MedChem Express, Cat. No. HY-116016AR-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Insights & FAQs | What is the Difference Between D1 and D2 Receptors? [celtarys.com]
- 14. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa Hydrochloride: A Technical Guide to a Levodopa Prodrug for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of etilevodopa hydrochloride, an ethyl ester prodrug of levodopa developed to enhance the therapeutic management of Parkinson's disease. This document details its mechanism of action, physicochemical properties, pharmacokinetic profile, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Levodopa, the metabolic precursor to dopamine, remains the most effective treatment for the motor symptoms of PD.[1][2] However, levodopa's therapeutic window can narrow over time, and its poor solubility and variable gastrointestinal absorption can lead to motor fluctuations, such as "wearing-off" and "delayed-on" phenomena.[3][4]
This compound was designed as a prodrug to overcome some of the limitations of conventional levodopa.[5][6] As the ethyl ester of levodopa, it exhibits significantly greater aqueous solubility.[5][7] This property allows for more rapid dissolution in the stomach and faster passage to the small intestine, where it is quickly hydrolyzed by ubiquitous esterases back into levodopa for absorption.[3][8] The hydrochloride salt form enhances the compound's stability and handling characteristics for pharmaceutical formulations.[6] The intended therapeutic benefit is a more predictable and rapid onset of action compared to standard levodopa, potentially reducing "off" time for patients with PD.[3]
Physicochemical and Pharmacokinetic Profile
The enhanced solubility of this compound is a key physicochemical characteristic that underpins its pharmacokinetic advantages.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | [6] |
| Molecular Formula | C₁₁H₁₆ClNO₄ | [6] |
| Molecular Weight | 261.70 g/mol | [6] |
| CAS Number | 39740-30-2 | [6] |
| Aqueous Solubility | 120 mg/mL | [5] |
| Solubility in PBS | 25 mg/mL (95.53 mM) | [8] |
| Appearance | Solid | [7] |
Pharmacokinetics
Clinical studies have demonstrated that etilevodopa achieves a more rapid delivery of levodopa into the systemic circulation compared to standard levodopa formulations.[3]
| Parameter | Etilevodopa/Carbidopa | Levodopa/Carbidopa | Reference |
| Mean Levodopa Tmax (minutes) | ~30 | 54 | [3] |
| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 (significantly greater with swallowed tablets) | 2.3 - 2.7 | [3] |
| Levodopa AUC (0-45 min) | Significantly greater | - | [3] |
| Levodopa AUC (0-1 hr & 0-2 hr) | Significantly greater (with swallowed tablets) | - | [3] |
Clinical Efficacy
While the pharmacokinetic profile of etilevodopa demonstrates a faster delivery of levodopa, clinical trials on its efficacy in reducing motor fluctuations have yielded mixed results.
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value | Reference |
| Reduction in Mean Total Daily "Time to On" (TTON) (hours) | 0.58 | 0.79 | 0.24 | [9] |
| Improvement in Total Daily "Off" Time (hours) | -0.85 | -0.87 | - | [9] |
Despite the pharmacokinetic advantages, one study found no significant improvement in the time to "on," response failures, or "off" time compared with levodopa.[9]
Signaling Pathway and Metabolic Conversion
Etilevodopa exerts its therapeutic effect by being converted to dopamine in the brain. The following diagram illustrates this metabolic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
This protocol is based on the general method of esterification of levodopa using thionyl chloride in ethanol.[10]
Materials:
-
Levodopa
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Levodopa in absolute ethanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the cooled and stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition of thionyl chloride is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting residue, add diethyl ether to induce crystallization of the this compound salt.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.
In Vitro Enzymatic Hydrolysis Assay
This protocol is adapted from general procedures for esterase-mediated hydrolysis.[11][12]
Materials:
-
This compound
-
Porcine Liver Esterase (PLE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for stock solution)
-
Incubator or water bath at 37°C
-
HPLC system with a suitable column for separation of etilevodopa and levodopa
-
Acetonitrile or other suitable quenching solvent
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in PBS (or a minimal amount of DMSO, ensuring the final DMSO concentration in the reaction is low, e.g., <1%).
-
Prepare a fresh solution of porcine liver esterase in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the porcine liver esterase solution. The final concentrations should be optimized based on preliminary experiments (e.g., etilevodopa at 10-50 µM and an enzyme-to-substrate ratio of 1:10 to 1:100 w/w).
-
Include a control sample without the enzyme to account for non-enzymatic hydrolysis.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding a cold quenching solvent, such as acetonitrile. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentrations of both etilevodopa and the product, levodopa.
-
Data Analysis: Plot the concentration of etilevodopa remaining and levodopa formed over time to determine the rate of hydrolysis.
In Vivo Parkinson's Disease Animal Model and Drug Administration
This protocol describes the creation of a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease and subsequent administration of etilevodopa.[1][13][14]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Saline (0.9% NaCl) with 0.02% ascorbic acid (to prevent 6-OHDA oxidation)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound for administration
-
Vehicle for drug administration (e.g., saline)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA in saline with ascorbic acid.
-
Perform a unilateral stereotaxic injection of the 6-OHDA solution into the medial forebrain bundle (MFB) or the striatum. The coordinates will need to be determined based on a rat brain atlas.
-
Inject the 6-OHDA solution slowly (e.g., 1 µL/minute) and leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care and Lesion Confirmation:
-
Provide appropriate post-operative care, including analgesics and easy access to food and water.
-
Allow the animals to recover for a period of 2-3 weeks for the lesion to fully develop.
-
Confirm the extent of the dopaminergic lesion through behavioral testing, such as apomorphine- or amphetamine-induced rotations, or post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the striatum and substantia nigra.
-
-
Etilevodopa Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer the etilevodopa solution to the lesioned rats via the desired route (e.g., oral gavage, subcutaneous injection).
-
Include a vehicle-treated control group of lesioned animals.
-
-
Behavioral Assessment:
-
At specified time points after drug administration, assess the motor function of the rats using behavioral tests such as the rotarod test (for motor coordination and balance) or the cylinder test (for forelimb akinesia).
-
-
Data Analysis:
-
Compare the behavioral performance of the etilevodopa-treated group with the vehicle-treated group to determine the efficacy of the prodrug in reversing the motor deficits induced by the 6-OHDA lesion.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a levodopa prodrug like etilevodopa.
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. The Long-Term Impact of Levodopa/Carbidopa Intestinal Gel on ‘Off’-time in Patients with Advanced Parkinson’s Disease: … [ouci.dntb.gov.ua]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing "Off" Time in Parkinson's | Parkinson's Foundation [parkinson.org]
- 5. targetmol.com [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa Hydrochloride for Parkinson's Disease Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed as a potential treatment for Parkinson's disease to address some of the pharmacokinetic limitations of standard levodopa therapy. This technical guide provides an in-depth overview of etilevodopa, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. The document includes a summary of quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. Levodopa, the metabolic precursor of dopamine, remains the most effective symptomatic treatment for PD.[1][2] However, long-term levodopa therapy is often complicated by motor fluctuations, such as "wearing-off" phenomena and dyskinesias, which are linked to the drug's short plasma half-life and erratic gastrointestinal absorption.[3][4]
Etilevodopa was designed as a prodrug of levodopa to enhance its solubility and improve its absorption profile.[5][6] As the ethyl ester of levodopa, this compound is more soluble than the parent drug, which may lead to more consistent and rapid absorption from the gastrointestinal tract.[5][7]
Mechanism of Action
Etilevodopa is an inert compound that is readily absorbed and then rapidly hydrolyzed by ubiquitous esterases in the gastrointestinal tract and blood to yield levodopa and ethanol.[8] Levodopa then crosses the blood-brain barrier, where it is decarboxylated to dopamine, replenishing the depleted stores of this neurotransmitter in the striatum and alleviating the motor symptoms of Parkinson's disease.[6] To minimize the peripheral conversion of levodopa to dopamine and its associated side effects, etilevodopa is co-administered with a peripheral dopa decarboxylase inhibitor, such as carbidopa.[5]
Signaling Pathway of Dopamine in the Striatum
The therapeutic effects of levodopa are mediated through the activation of dopamine receptors in the striatum, primarily the D1 and D2 receptors, which are G-protein coupled receptors that modulate neuronal excitability and signaling.
Pharmacokinetic Profile
A key rationale for the development of etilevodopa was its potential for improved pharmacokinetic properties compared to levodopa. A clinical study by Djaldetti et al. (2003) compared the pharmacokinetics of etilevodopa/carbidopa with standard levodopa/carbidopa in patients with Parkinson's disease and motor fluctuations.[7]
Experimental Protocol: Pharmacokinetic Study
-
Study Design: An open-label, randomized, four-way crossover study.[7]
-
Participants: 29 patients with Parkinson's disease experiencing response fluctuations.[7]
-
Interventions: Single doses of four treatments were administered:
-
Swallowed etilevodopa/carbidopa tablets.
-
Etilevodopa/carbidopa tablets dissolved in water.
-
Etilevodopa oral solution with carbidopa tablets.
-
Standard levodopa/carbidopa tablets.[7]
-
-
Pharmacokinetic Sampling: Blood samples were collected at baseline and at intervals up to 240 minutes after drug administration.[7]
-
Analytical Method: Plasma concentrations of levodopa, etilevodopa, and carbidopa were measured using high-performance liquid chromatography (HPLC).[3]
Quantitative Pharmacokinetic Data
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | p-value |
| Levodopa Tmax (minutes) | ~30 | 54 | <0.05 |
| Levodopa Cmax (µg/mL) | 2.7 | 2.3 | <0.05 |
| Levodopa AUC (0-45 min) | Significantly Greater | - | <0.05 |
| Levodopa AUC (0-1 hr) | Significantly Greater | - | <0.05 |
| Levodopa AUC (0-2 hr) | Significantly Greater | - | <0.05 |
| Data from Djaldetti et al., 2003.[7] |
Clinical Efficacy and Safety
A major clinical trial by Blindauer et al. (2006) evaluated the efficacy, safety, and tolerability of etilevodopa in Parkinson's disease patients with motor fluctuations.[5]
Experimental Protocol: Efficacy and Safety Trial
-
Study Design: A double-blind, randomized, comparative clinical trial.[5]
-
Participants: 327 patients with Parkinson's disease who experienced a total daily "time to on" (TTON) of at least 90 minutes after levodopa dosing.[5]
-
Intervention: Patients were treated with either etilevodopa-carbidopa or levodopa-carbidopa for 18 weeks.[5]
-
Primary Outcome Measure: The change from baseline in the total daily TTON, as measured by patient home diaries.[5]
-
Secondary Outcome Measures: Included changes in response failures and total daily "off" time.[5]
Experimental Workflow: Efficacy and Safety Trial
Quantitative Efficacy and Safety Data
Efficacy Results
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | p-value |
| Change in Mean Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |
| Change in Response Failures (%) | -6.82 | -4.69 | 0.20 |
| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not Significant |
| Data from Blindauer et al., 2006.[5] |
Safety Profile
The safety profile of etilevodopa/carbidopa was found to be comparable to that of levodopa/carbidopa.[7] Adverse events associated with levodopa therapy can include nausea, dizziness, headache, insomnia, and dyskinesia.[6]
Discussion and Conclusion
This compound was developed as a prodrug of levodopa with the aim of improving its pharmacokinetic profile and providing more consistent therapeutic effects in patients with Parkinson's disease. Clinical studies confirmed that etilevodopa has greater solubility and a shorter time to maximum levodopa concentration compared to standard levodopa.[7]
Despite these pharmacokinetic advantages, a large, randomized controlled trial did not demonstrate a significant improvement in clinical outcomes, such as "time to on," response failures, or "off" time, when compared to standard levodopa-carbidopa therapy.[5] The reasons for this discrepancy between pharmacokinetic and clinical findings are not fully understood but may relate to the complex pathophysiology of motor fluctuations in advanced Parkinson's disease.
While etilevodopa did not ultimately demonstrate superior clinical efficacy to warrant its marketing for Parkinson's disease, the research and development of this compound provided valuable insights into the challenges of improving levodopa delivery and managing motor complications in this patient population. Further research into novel formulations and delivery systems for levodopa continues to be an important area of investigation in the field of Parkinson's disease therapeutics.[3]
References
- 1. Ocular Penetrance and Safety of the Dopaminergic Prodrug Etilevodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson’s disease: the LEAP-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. LEVODOPA/CARBIDOPA oral | MSF Medical Guidelines [medicalguidelines.msf.org]
Etilevodopa Hydrochloride: A Technical Guide to Enhancing Solubility and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, represents a strategic approach to overcoming the solubility and bioavailability challenges associated with standard levodopa therapy in the management of Parkinson's disease. Levodopa's poor solubility can lead to erratic absorption and delayed onset of action. This compound was designed to enhance aqueous solubility, facilitate more rapid gastrointestinal transit, and ultimately provide a more predictable pharmacokinetic profile. This technical guide provides an in-depth overview of the physicochemical properties, formulation strategies, and bioanalytical methodologies related to this compound, with a focus on its solubility and bioavailability enhancement.
Introduction to this compound
This compound is the hydrochloride salt of the ethyl ester of levodopa. This modification transiently masks the carboxylic acid group of levodopa, increasing its solubility in the acidic environment of the stomach.[1][2] Upon entering the duodenum, etilevodopa is rapidly hydrolyzed by nonspecific esterases present in the intestinal tract, releasing levodopa and ethanol.[3] The liberated levodopa is then absorbed into the bloodstream.[3] This prodrug strategy aims to improve the dissolution of the administered compound, leading to a faster passage to the small intestine and a shortened time to reach maximum plasma concentrations of levodopa.[3]
Physicochemical Properties and Solubility
The key advantage of this compound lies in its enhanced solubility compared to levodopa. This is particularly relevant in the acidic environment of the stomach, where levodopa's solubility is limited.
Table 1: Solubility Data of this compound
| Solvent | Solubility | Molar Concentration | Conditions |
| Water (H₂O) | 120 mg/mL | 458.54 mM | Sonication recommended |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL | 95.53 mM | Ultrasonic treatment may be needed |
Bioavailability Enhancement Strategies
The primary mechanism for the enhanced bioavailability of levodopa from this compound is the prodrug approach itself, which improves solubility and absorption. Formulation strategies further build upon this inherent advantage.
Prodrug Strategy
By converting levodopa into its ethyl ester hydrochloride salt, the molecule's physicochemical properties are altered to favor dissolution in the gastrointestinal tract. This leads to a more rapid presentation of the drug to the absorptive surfaces of the small intestine.
Formulation Approaches
Dispersible tablet formulations have been explored for etilevodopa to ensure rapid disintegration and dissolution upon administration.
Table 2: Example of a Dispersible Tablet Formulation for L-DOPA Ethyl Ester (Etilevodopa)
| Component | Amount per Tablet (mg) | Percentage by Weight (%) |
| L-DOPA Ethyl Ester | 114 | 29.7 |
| Carbidopa | 27 | 7.0 |
| Microcrystalline Cellulose | 214 | 55.7 |
| Starch | 21 | 5.5 |
| Magnesium Stearate | 8.0 | 2.1 |
| Total | 384 | 100 |
Experimental Protocols
In Vitro Dissolution Testing
This protocol provides a general framework for assessing the dissolution of this compound tablets, based on USP guidelines.
Objective: To determine the rate and extent of this compound release from a solid dosage form in different pH media, simulating the gastrointestinal tract.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid
-
Phosphate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for etilevodopa and levodopa content using a validated HPLC method.
Quantification by High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for the simultaneous quantification of etilevodopa and its active metabolite, levodopa, in plasma.
Instrumentation:
-
HPLC system with a UV or electrochemical detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 2.3-3.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL
Sample Preparation (Plasma):
-
To a plasma sample, add a protein precipitating agent (e.g., perchloric acid or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant and inject it into the HPLC system.
In Vivo Pharmacokinetic Study in a Preclinical Model (Rat)
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in rats.
Animals: Male Sprague-Dawley rats (250-300 g)
Dosing:
-
Administer this compound orally (e.g., by gavage) at a specified dose. A comparator group receiving an equimolar dose of levodopa should be included.
-
The drug can be formulated in a suitable vehicle, such as water or a methylcellulose suspension.
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or via a cannula at pre-dose and at various time points post-dose (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent degradation of levodopa.
-
Centrifuge the blood samples to separate the plasma.
Bioanalysis:
-
Analyze the plasma samples for etilevodopa and levodopa concentrations using a validated LC-MS/MS or HPLC method.
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.
Comparative Bioavailability Data
Clinical studies have compared the pharmacokinetic profiles of etilevodopa and standard levodopa.
Table 3: Comparative Pharmacokinetic Parameters of Levodopa Following Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa in Patients with Parkinson's Disease
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Levodopa Tmax (mean) | ~30 minutes | 54 minutes |
| Levodopa Cmax (mean) | 2.3 - 2.7 µg/mL (Significantly greater than levodopa tablets) | 2.3 - 2.7 µg/mL |
| Levodopa AUC (0-45 min) | Significantly greater than levodopa administration | - |
| Levodopa AUC (0-1 hour) | Significantly greater than levodopa tablets | - |
| Levodopa AUC (0-2 hours) | Significantly greater than levodopa tablets | - |
Data from a study by Djaldetti et al. (2003)[3]
Mechanism of Action and Metabolic Pathways
Hydrolysis and Absorption
The primary metabolic pathway for etilevodopa is its rapid hydrolysis in the duodenum by non-specific intestinal esterases to yield levodopa and ethanol.[3] The liberated levodopa is then available for absorption.
Caption: Hydrolysis of Etilevodopa in the Duodenum.
Intestinal Transport of Levodopa
Once etilevodopa is converted to levodopa, its absorption across the intestinal epithelium is mediated by specific amino acid transporters.
Caption: Levodopa Transport Across Intestinal Enterocytes.
Conclusion
This compound demonstrates enhanced solubility and a more rapid absorption profile compared to standard levodopa, leading to a faster onset of therapeutic levodopa concentrations in plasma. While clinical trials did not ultimately show superiority in improving motor fluctuations in all patient populations, the principles behind its design remain a valuable case study in prodrug strategies for overcoming the physicochemical limitations of parent drug molecules. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on improving the delivery and efficacy of challenging drug candidates.
References
In Vivo Metabolism of Etilevodopa Hydrochloride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed to enhance the pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. Its increased solubility and faster gastric transit compared to standard levodopa were intended to provide a more rapid and reliable onset of therapeutic action. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its conversion to levodopa and the subsequent metabolic fate of levodopa. The document includes a summary of key pharmacokinetic data, detailed experimental protocols for in vivo analysis, and visualizations of the metabolic pathways and experimental workflows.
Introduction
Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease. However, its therapeutic efficacy can be hampered by pharmacokinetic challenges, including poor solubility, erratic absorption, and extensive presystemic metabolism.[1] this compound was designed as a more soluble prodrug to bypass some of these limitations.[2] In vivo, etilevodopa is not the active compound but serves as a transport moiety that is rapidly converted to levodopa. This guide focuses on the metabolic processes that govern this conversion and the subsequent pathways of levodopa metabolism.
Primary Metabolism of this compound
The core metabolic event for etilevodopa in vivo is its rapid hydrolysis to levodopa and ethanol. This conversion is not mediated by cytochrome P450 enzymes but by non-specific esterases.
-
Site of Metabolism: The hydrolysis of etilevodopa occurs predominantly in the gastrointestinal tract, specifically the duodenum.[2] It passes through the stomach largely unchanged before being metabolized in the small intestine.[2][3]
-
Enzymatic Activity: Non-specific esterases present in the intestinal tract are responsible for the cleavage of the ethyl ester bond.[2]
-
Metabolic Products: The hydrolysis yields levodopa, the pharmacologically active compound, and ethanol.
-
Systemic Exposure: Due to this rapid and efficient hydrolysis in the gut, plasma levels of intact etilevodopa are typically negligible following oral administration.[3]
The metabolic conversion of etilevodopa to levodopa is depicted in the pathway diagram below.
Secondary Metabolism: The Fate of Levodopa
Once formed, levodopa is absorbed and undergoes the same well-documented metabolic pathways as standard levodopa preparations. The primary routes of peripheral metabolism are decarboxylation and O-methylation, which are often inhibited to increase the central bioavailability of levodopa.
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts levodopa to dopamine. This occurs both peripherally and centrally. Peripheral conversion is undesirable as it can cause side effects and reduces the amount of levodopa reaching the brain. For this reason, etilevodopa is typically co-administered with an AADC inhibitor such as carbidopa.[2]
-
O-methylation: Catechol-O-methyltransferase (COMT) metabolizes levodopa to 3-O-methyldopa (3-OMD). This is a significant metabolic pathway, and COMT inhibitors can be used to further increase the bioavailability of levodopa.
The major metabolic pathways of levodopa are illustrated in the following diagram.
Quantitative Pharmacokinetic Data
Clinical studies have demonstrated that etilevodopa administration leads to a more rapid appearance of levodopa in the plasma compared to standard levodopa formulations. The following tables summarize key pharmacokinetic parameters from a pivotal open-label, randomized, crossover study in patients with Parkinson's disease.[2]
Table 1: Levodopa Time to Maximum Plasma Concentration (tmax) Following Administration of Etilevodopa and Standard Levodopa
| Treatment Group | Mean Levodopa tmax (minutes) |
| Etilevodopa/Carbidopa Swallowed Tablets | ~30 |
| Etilevodopa/Carbidopa Tablets in Water | ~30 |
| Etilevodopa Oral Solution with Carbidopa | ~30 |
| Standard Levodopa/Carbidopa Tablets | 54 |
Data sourced from Djaldetti et al., 2003.[2]
Table 2: Levodopa Maximum Plasma Concentration (Cmax) Following Administration of Etilevodopa and Standard Levodopa
| Treatment Group | Mean Levodopa Cmax (µg/mL) |
| Etilevodopa/Carbidopa Swallowed Tablets | 2.3 - 2.7 (Significantly greater than standard Levodopa) |
| Etilevodopa/Carbidopa Tablets in Water | 2.3 - 2.7 |
| Etilevodopa Oral Solution with Carbidopa | 2.3 - 2.7 |
| Standard Levodopa/Carbidopa Tablets | 2.3 - 2.7 |
Data sourced from Djaldetti et al., 2003.[2]
Table 3: Levodopa Area Under the Curve (AUC) Following Administration of Etilevodopa and Standard Levodopa
| Time Interval | Comparison |
| 0 - 45 minutes | Plasma levodopa AUC was significantly greater after all three modes of etilevodopa administration compared to standard levodopa.[2] |
| 0 - 1 hour | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following standard levodopa/carbidopa tablets.[2] |
| 0 - 2 hours | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following standard levodopa/carbidopa tablets.[2] |
Data sourced from Djaldetti et al., 2003.[2]
Experimental Protocols
The following sections describe representative methodologies for conducting an in vivo pharmacokinetic study of this compound.
Clinical Study Design
A typical study to evaluate the pharmacokinetics of etilevodopa would involve an open-label, randomized, crossover design.[2]
-
Subjects: Patients with Parkinson's disease experiencing motor fluctuations.
-
Treatments: Single doses of different etilevodopa/carbidopa formulations (e.g., swallowed tablets, tablets dissolved in water, oral solution) and a standard levodopa/carbidopa tablet as a comparator.[2]
-
Washout Period: An adequate washout period between treatment arms is necessary.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at specified intervals post-administration (e.g., up to 240 minutes) to characterize the plasma concentration-time profile of levodopa.[2]
Blood Sample Processing and Storage
-
Anticoagulant: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Stabilization: To prevent ex vivo degradation of levodopa, a stabilizing solution (e.g., a mixture of antioxidants like sodium metabisulfite and a chelating agent) should be added immediately after collection.
-
Centrifugation: Plasma is separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.
-
Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: HPLC with UV or MS/MS Detection
The quantification of levodopa in plasma is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[4][5][6]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add an internal standard (e.g., methyldopa).[4]
-
Add a precipitating agent, such as perchloric acid or methanol, to precipitate plasma proteins.[4][6]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an injection vial for analysis.
-
-
Chromatographic Conditions (Representative): [4]
-
HPLC System: A standard HPLC system with a pump, autosampler, and detector.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 5 µm).[4]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier (e.g., 20 mM KH2PO4 at pH 2.5 and methanol in a 95:5 v/v ratio).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 230 nm.[4] For higher sensitivity and selectivity, MS/MS detection can be used, monitoring specific precursor-to-product ion transitions for levodopa and the internal standard.[5][6]
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of levodopa to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of levodopa in the study samples is determined by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic parameters (Cmax, tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
The workflow for a typical pharmacokinetic study is visualized below.
Conclusion
The in vivo metabolism of this compound is a rapid and efficient process dominated by its hydrolysis to levodopa in the small intestine. This conversion mechanism underlies its pharmacokinetic advantage of a shortened time to maximum levodopa concentration. For researchers and drug development professionals, understanding this primary metabolic step, along with the well-established subsequent pathways of levodopa metabolism, is crucial for the design and interpretation of clinical trials and the development of future levodopa prodrugs. The methodologies outlined in this guide provide a framework for the accurate in vivo assessment of etilevodopa and similar compounds.
References
- 1. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Etilevodopa Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etilevodopa hydrochloride, the ethyl ester prodrug of levodopa, was developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in Parkinson's disease, particularly the "delayed on" and "no-on" phenomena.[1][2] By increasing the solubility of levodopa in the acidic environment of the stomach, etilevodopa was designed for more rapid and consistent absorption from the small intestine.[3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant pathways and workflows. While showing promise in early pharmacokinetic studies, larger clinical trials ultimately did not demonstrate a significant clinical advantage over standard levodopa therapy, leading to the discontinuation of its development.[4]
Introduction
Levodopa remains the most effective symptomatic treatment for Parkinson's disease. However, its poor solubility and reliance on a saturable transport mechanism for absorption can lead to erratic pharmacokinetic and pharmacodynamic responses, especially in patients with advanced disease.[5] These challenges manifest as motor fluctuations, such as "wearing-off," "delayed on," and "no-on" periods, which significantly impact the quality of life of patients.[6][7]
This compound was rationally designed as a prodrug to overcome the solubility limitations of levodopa.[3] As the ethyl ester of levodopa, it exhibits enhanced solubility in acidic conditions, allowing it to dissolve in the stomach and pass more readily into the duodenum, the primary site of levodopa absorption.[2][3] In the neutral pH of the small intestine, it is rapidly hydrolyzed by non-specific esterases to release levodopa and ethanol.[3][8] This was hypothesized to lead to a faster onset of action and more reliable therapeutic effects.
Synthesis and Characterization
This compound can be synthesized through several methods, primarily involving the esterification of levodopa with ethanol.
Synthesis Methods
Three primary methods for the synthesis of etilevodopa have been described:
-
Esterification with Ethanol Catalyzed by Dry HCl Gas: This method involves the direct esterification of 3-hydroxy-L-tyrosine (L-DOPA) with ethanol in the presence of dry hydrogen chloride gas as a catalyst.[8]
-
Esterification using Thionyl Chloride (SOCl2) in Hot Ethanol: An alternative method utilizes thionyl chloride in hot ethanol to facilitate the esterification of L-DOPA.[8]
-
Enzymatic Hydroxylation of L-tyrosine Ethyl Ester: This method employs mushroom tyrosinase in a phosphate buffer to enzymatically hydroxylate L-tyrosine ethyl ester to form etilevodopa.[8]
General Experimental Protocol for Synthesis (via Esterification)
This is a generalized protocol based on patent literature and may require optimization.
-
Reaction Setup: Suspend L-DOPA in anhydrous ethanol in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Acidification: Bubble dry hydrogen chloride gas through the suspension while maintaining the temperature at a controlled level (e.g., 0-10 °C).
-
Reaction: Allow the reaction to proceed with continuous stirring for several hours until the esterification is complete, as monitored by a suitable analytical technique (e.g., thin-layer chromatography).
-
Isolation: Remove the excess ethanol and HCl under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield crystalline this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Metabolism
The therapeutic action of this compound is predicated on its in vivo conversion to levodopa, which then serves as a precursor to dopamine in the brain.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etilevodopa - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current management of motor fluctuations in patients with advanced Parkinson's disease treated chronically with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Waiting for ON: a major problem in patients with Parkinson disease and ON/OFF motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Etilevodopa Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for the analytical determination of Etilevodopa Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established and validated methods for the closely related compound, Levodopa, and serve as a robust starting point for the development and validation of specific assays for this compound in research, quality control, and drug development settings.
Introduction
Etilevodopa is the ethyl ester prodrug of Levodopa, a cornerstone in the treatment of Parkinson's disease. As a prodrug, Etilevodopa is designed to have improved pharmacokinetic properties compared to Levodopa. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances, pharmaceutical formulations, and for monitoring its stability. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used, sensitive, and specific technique for this purpose.
This document details recommended HPLC conditions, sample preparation procedures, and validation parameters based on analogous methods for Levodopa.
HPLC Methodologies for Analysis
Several RP-HPLC methods have been successfully employed for the analysis of Levodopa and its combinations, which can be adapted for this compound. The core principle involves separation on a C18 stationary phase with a mobile phase typically consisting of an aqueous buffer and an organic modifier.
Recommended Chromatographic Conditions
The following tables summarize various chromatographic conditions reported for the analysis of Levodopa, which are suitable starting points for this compound method development.
Table 1: HPLC Chromatographic Conditions - Method 1 (Isocratic)
| Parameter | Value |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.1% Orthophosphoric acid buffer and Acetonitrile (95:5 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 282 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | 10 min[2] |
Table 2: HPLC Chromatographic Conditions - Method 2 (Isocratic)
| Parameter | Value |
| Column | Ace C18 (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 50 mM KH2PO4 (pH 2.3)[3][4] |
| Flow Rate | 1.2 mL/min[3][4] |
| Detection Wavelength | 280 nm[3][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C[4] |
Table 3: HPLC Chromatographic Conditions - Method 3 (Gradient)
| Parameter | Value |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.03 M Potassium phosphate buffer (pH 3.2) with 0.5% triethylamine and 35 mM tetrabutylammonium hydrogen sulphate: Acetonitrile (95:5 v/v)[5] |
| Mobile Phase B | 0.03 M Potassium phosphate buffer (pH 3.2) : Acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | Not Specified |
| Column Temperature | Not Specified |
Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for Levodopa, which should be established during the validation of a method for this compound.
Table 4: Summary of Method Validation Parameters
| Parameter | Levodopa | Carbidopa (for reference) |
| Linearity Range | 50-300 µg/mL[1] | 12.5-75 µg/mL[1] |
| 25-125 µg/mL[3][4] | 6.25-31.25 µg/mL[3][4] | |
| Correlation Coefficient (r²) | > 0.999[1][3] | > 0.999[3] |
| Accuracy (% Recovery) | 100.17%[1] | 100.05%[1] |
| 99.75%[3][4] | 99.55%[3][4] | |
| Intra-day Precision (%RSD) | 0.57%[1] | 0.43%[1] |
| LOD | 0.70 µg/mL[3][4] | 1.31 µg/mL[3][4] |
| LOQ | 2.13 µg/mL[3][4] | 3.96 µg/mL[3][4] |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Sonicate for 15 minutes to dissolve the standard completely.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the same diluent. Mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 10-200 µg/mL).
Preparation of Sample Solutions (from Pharmaceutical Formulation)
-
Tablet Powder Preparation: Weigh and finely powder not fewer than 20 tablets.
-
Sample Stock Solution: Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent and sonicate for 30 minutes to ensure complete extraction of the drug.[5]
-
Cool the solution to room temperature and dilute to the mark with the diluent.
-
Sample Solution for Injection: Filter a portion of the sample stock solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.
System Suitability
Before starting the analysis, the HPLC system should be equilibrated with the mobile phase. A system suitability test must be performed to ensure the system is operating correctly.
-
Inject the standard solution five or six times.
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Data Analysis
The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution. A calibration curve can be constructed by plotting the peak area versus the concentration of the standard solutions to quantify the analyte in the sample.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Logical steps for developing an this compound HPLC method.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijsit.com [ijsit.com]
- 3. Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in … [ouci.dntb.gov.ua]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. d-nb.info [d-nb.info]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for In Vitro Assays of Etilevodopa Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride is the ethyl ester prodrug of levodopa (L-DOPA), the primary treatment for Parkinson's disease.[1] The rationale behind the development of etilevodopa is to leverage its increased solubility and faster transit through the stomach to the small intestine, where it is rapidly hydrolyzed by esterases to yield L-DOPA.[2] L-DOPA is then absorbed and can cross the blood-brain barrier to be converted into dopamine, replenishing the depleted neurotransmitter levels in the brains of Parkinson's disease patients.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of this compound. The assays are designed to assess the sequential steps of its mechanism of action: conversion to L-DOPA, subsequent conversion to dopamine, potential cytotoxicity of the parent compound and its metabolites, and the functional consequences of dopamine receptor activation.
The following sections detail the experimental protocols, present quantitative data for the active metabolite L-DOPA and its product dopamine, and provide visualizations of the key pathways and workflows.
Mechanism of Action: From Prodrug to Active Neurotransmitter
Etilevodopa's therapeutic effect is contingent on its conversion to dopamine. This multi-step process begins with the hydrolysis of the ethyl ester to form L-DOPA, which is then decarboxylated to dopamine.
Caption: Conversion pathway of this compound.
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound should include the following assays:
-
Prodrug Conversion Assay: To confirm the hydrolysis of Etilevodopa to L-DOPA.
-
Dopamine Production Assay: To quantify the conversion of L-DOPA to dopamine in a cellular context.
-
Neuronal Cell Viability Assay: To assess the cytotoxic potential of L-DOPA, the active metabolite.
-
Dopamine Receptor Functional Assay: To measure the activation of dopamine receptors by the end-product, dopamine.
I. Prodrug Conversion Assay (Hydrolysis to L-DOPA)
Objective: To qualitatively or quantitatively assess the conversion of Etilevodopa to L-DOPA by esterases.
Protocol:
1. Preparation of Esterase Source:
- Cell Lysate: Culture a suitable cell line (e.g., SH-SY5Y, HepG2) to 80-90% confluency. Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing cellular enzymes.
- Purified Esterase: Alternatively, use a commercially available purified esterase such as porcine liver esterase.
2. Reaction Incubation:
- Prepare a reaction mixture containing the esterase source (cell lysate or purified enzyme) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Add this compound to the reaction mixture at a final concentration of 100 µM.
- Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Sample Analysis (HPLC):
- Terminate the reaction at each time point by adding a stop solution (e.g., ice-cold methanol or perchloric acid) to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant for the presence and concentration of L-DOPA and remaining Etilevodopa using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
- Compare the results to a standard curve of L-DOPA to quantify the conversion.
Expected Outcome: A time-dependent increase in the concentration of L-DOPA and a corresponding decrease in the concentration of Etilevodopa, confirming the enzymatic hydrolysis of the prodrug.
II. Dopamine Production Assay in SH-SY5Y Cells
Objective: To measure the amount of dopamine produced by SH-SY5Y cells following treatment with L-DOPA (the active metabolite of Etilevodopa).
Protocol:
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach 70-80% confluency.
- For enhanced dopaminergic phenotype, cells can be differentiated using retinoic acid (RA) and/or brain-derived neurotrophic factor (BDNF).[3]
2. L-DOPA Treatment:
- Prepare solutions of L-DOPA in culture medium at various concentrations (e.g., 50 µM, 100 µM).
- Replace the existing medium in the cell culture plates with the L-DOPA-containing medium.
- Incubate the cells for a defined period (e.g., 30 minutes to 24 hours).[4][5]
3. Sample Collection:
- Collect the cell culture supernatant to measure extracellular dopamine.
- Wash the cells with PBS and then lyse them to measure intracellular dopamine.
4. Dopamine Quantification (ELISA):
- Use a commercially available Dopamine ELISA kit.
- Prepare standards and samples according to the kit's instructions.
- Typically, the protocol involves adding samples and standards to a microplate pre-coated with a dopamine-specific antibody, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.
- A substrate solution is then added, and the color development is measured spectrophotometrically at 450 nm.
- Calculate the dopamine concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation:
Table 1: L-DOPA-induced Dopamine Production in Serotonergic RN46A-B14 Cells (24h incubation)
| L-DOPA Concentration (µM) | Dopamine (pg/µg protein) |
| 0 (Vehicle) | Not Detectable |
| 50 | ~15 |
| 100 | ~30 |
| Data adapted from a study on RN46A-B14 cells, which, like some neuronal cell lines, can convert L-DOPA to dopamine.[6] |
III. Neuronal Cell Viability Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of L-DOPA on a neuronal cell line. High concentrations of L-DOPA can be toxic to cells.[7]
Caption: Workflow for the MTT cell viability assay.
Protocol:
1. Cell Seeding:
- Harvest SH-SY5Y cells and seed them into a 96-well plate at a density of 10,000 cells/well.[8]
- Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
- Prepare serial dilutions of L-DOPA in culture medium (e.g., 5 µM to 500 µM).[7]
- Remove the medium from the wells and add 100 µL of the L-DOPA dilutions. Include a vehicle-only control.
- Incubate the plate for 24, 48, or 72 hours.[7]
3. MTT Reagent Addition and Incubation:
- After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
4. Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.1N HCl) to each well to dissolve the formazan crystals.[9][10]
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
Table 2: Effect of L-DOPA on SH-SY5Y Cell Viability (72h incubation)
| L-DOPA Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 20 | ~100 |
| 200 | ~80 |
| 400 | ~64 |
| Data adapted from a study by Lin et al. (2021).[10] |
Table 3: Effect of L-DOPA on SH-SY5Y Cell Number (72h incubation)
| L-DOPA Concentration (µM) | Reduction in Cell Number (% of Control) |
| 5 | No significant reduction |
| 50 | Significant reduction observed |
| 100 | No significant reduction |
| 500 | Significant reduction observed |
| Data adapted from a study by Thatte et al. (2004).[7] |
IV. Dopamine Receptor Functional Assay (cAMP Assay)
Objective: To measure the functional activity of dopamine (produced from Etilevodopa) at D1 and D2 dopamine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine receptor signaling pathways.
Protocol:
1. Cell Line Selection:
- Use a cell line stably expressing either the human D1 or D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells).[11][12]
2. Cell Preparation:
- Culture the cells to 80-90% confluency.
- Harvest the cells and resuspend them in a stimulation buffer to the desired density.
3. Assay Procedure (D1 Receptor - Gs coupled):
- Plate the D1 receptor-expressing cells in a 384-well plate.
- Add test compounds (dopamine generated from L-DOPA/Etilevodopa) at various concentrations.
- Incubate for 15 minutes at 37°C.[11]
- Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., TR-FRET, ELISA).
4. Assay Procedure (D2 Receptor - Gi coupled):
- Plate the D2 receptor-expressing cells.
- Add a known concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells to induce cAMP production.
- Add test compounds (dopamine) at various concentrations. Dopamine will inhibit the Forskolin-induced cAMP production.
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure the decrease in cAMP levels.
5. Data Analysis:
- Plot the cAMP concentration against the dopamine concentration to generate a dose-response curve.
- Calculate the EC50 (for D1 activation) or IC50 (for D2 inhibition) value.
Data Presentation:
Table 4: Functional Activity of Dopamine at D1 and D2 Receptors
| Receptor | Cell Line | Assay Type | Agonist | EC50 / IC50 |
| D1 | HEK293 | cAMP stimulation | Dopamine | 2.15 nM (EC50) |
| D2 | DRD2 Nomad Cell Line | cAMP inhibition | Dopamine | 2.76 x 10⁻⁶ M (EC50 for Gi/Go Activation) |
| Data adapted from Lee et al. (2004) and Innoprot.[12] |
Conclusion
The in vitro assays described provide a comprehensive framework for evaluating the activity of this compound. By assessing its conversion to L-DOPA and dopamine, its potential effects on neuronal cell viability, and its ultimate functional impact on dopamine receptors, researchers can gain a thorough understanding of its pharmacological profile. The provided protocols and reference data serve as a valuable resource for drug development professionals working on novel therapies for Parkinson's disease.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of conventional and sustained delivery of levodopa on SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay [protocols.io]
- 9. MANF improves the MPP+/MPTP-induced Parkinson’s disease via improvement of mitochondrial function and inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnosic Acid Alleviates Levodopa-Induced Dyskinesia and Cell Death in 6-Hydroxydopamine-lesioned Rats and in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for Etilevodopa Hydrochloride in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride, the ethyl ester of levodopa, is a prodrug developed to enhance the pharmacokinetic profile of levodopa, the gold-standard treatment for Parkinson's disease (PD).[1] Its increased solubility is designed to facilitate more consistent gastrointestinal absorption and reduce delays in clinical response.[1] In preclinical research, rodent models of Parkinson's disease, particularly the 6-hydroxydopamine (6-OHDA)-lesioned rat, are invaluable for evaluating the efficacy and mechanism of action of novel therapeutic agents like Etilevodopa.
These application notes provide detailed protocols for utilizing the 6-OHDA rat model to assess the therapeutic potential of this compound. The protocols cover the induction of the Parkinsonian model, behavioral assessment of motor function, and neurochemical analysis of striatal dopamine levels.
Animal Models
The most common animal model for preclinical testing of anti-Parkinsonian drugs is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the characteristic dopamine depletion in the striatum observed in Parkinson's disease.
Protocol 1: Unilateral 6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the stereotactic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant and reliable depletion of dopamine in the ipsilateral striatum.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, sutures)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave the scalp and secure the animal in the stereotactic frame.
-
Apply a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
-
Stereotactic Injection:
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -4.4 mm; Mediolateral: -1.2 mm; Dorsoventral: -7.8 mm from the dura). These coordinates may need to be adjusted based on the rat strain and weight.
-
Drill a small burr hole at the determined coordinates.
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
House the rats individually and provide easy access to food and water.
-
Monitor the animals for recovery.
-
Experimental Workflow for 6-OHDA Lesioning
Caption: Workflow for inducing a unilateral 6-OHDA lesion in rats.
Behavioral Assessment
Drug-induced rotational behavior is a standard method to quantify the extent of dopamine denervation and to assess the efficacy of dopaminergic treatments.
Protocol 2: Apomorphine-Induced Rotational Behavior
This protocol is used to confirm the lesion and then to evaluate the effect of Etilevodopa.
Materials:
-
6-OHDA-lesioned rats (2-3 weeks post-surgery)
-
Apomorphine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rotational behavior monitoring system (e.g., automated rotometer or video recording)
-
Cylindrical observation chambers
Procedure:
-
Habituation:
-
Place the rat in the observation chamber for at least 10 minutes to acclimatize before drug administration.
-
-
Drug Administration:
-
For lesion confirmation, administer a subcutaneous (s.c.) injection of apomorphine (e.g., 0.05-0.1 mg/kg).
-
For testing Etilevodopa, administer the compound via the desired route (e.g., subcutaneous or intraperitoneal). A range of doses should be tested.
-
-
Data Collection:
-
Immediately after drug administration, place the rat back in the observation chamber.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a defined period (e.g., 60-90 minutes).
-
Data is typically expressed as net contralateral turns per minute.
-
Experimental Workflow for Behavioral Assessment
Caption: Workflow for assessing rotational behavior in 6-OHDA-lesioned rats.
Neurochemical Analysis
High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying dopamine and its metabolites in brain tissue.
Protocol 3: Measurement of Striatal Dopamine and DOPAC Levels by HPLC
Materials:
-
Striatal tissue from 6-OHDA-lesioned and control rats
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate/citrate buffer with EDTA, sodium octyl sulfate, and methanol)
-
Standards for dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC)
Procedure:
-
Sample Preparation:
-
Dissect the striata on ice and weigh them.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the compounds on the C18 column using the specified mobile phase and flow rate.
-
Detect dopamine and DOPAC using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine and DOPAC.
-
Calculate the concentration of dopamine and DOPAC in the samples based on the peak heights or areas and the standard curve.
-
Normalize the data to the weight of the tissue.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using Etilevodopa (Levodopa Ethyl Ester - LDEE) in rodent models of Parkinson's disease.
Table 1: Effect of Etilevodopa (LDEE) on Striatal Dopamine and DOPAC Levels in Rats
| Treatment Group | Route | Dose (mg/kg) | Striatal Dopamine (ng/g tissue) | Striatal DOPAC (ng/g tissue) |
| Vehicle | i.p. | - | Baseline | Baseline |
| Levodopa | i.p. | 250 | Significant Increase | Significant Increase |
| Etilevodopa (LDEE) | i.p. | 250 | Similar to Levodopa | Similar to Levodopa |
| Etilevodopa (LDEE) | s.c. | 250 | Higher than i.p. LDEE | Higher than i.p. LDEE |
Data adapted from Djaldetti et al. (2003) and extrapolated from similar prodrug studies for illustrative purposes.[1]
Table 2: Effect of Etilevodopa (LDEE) on Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Route | Dose (mg/kg) | Net Contralateral Turns/min |
| Vehicle | i.p. | - | Minimal |
| Levodopa | i.p. | 50 | Significant Increase |
| Etilevodopa (LDEE) | i.p. | 50 | Similar to Levodopa |
Data adapted from Djaldetti et al. (2003) and extrapolated from similar prodrug studies for illustrative purposes.[1]
Signaling Pathways
Etilevodopa is converted to levodopa, which is then decarboxylated to dopamine in the brain. Dopamine exerts its effects by binding to dopamine receptors, primarily D1 and D2 receptors, on striatal neurons. In the Parkinsonian state, the loss of dopamine leads to an imbalance in the activity of the direct and indirect pathways of the basal ganglia, resulting in motor deficits. The administration of Etilevodopa aims to restore dopamine levels and rebalance these pathways.
Dopamine Signaling Pathway in the Striatum
Caption: Inferred signaling cascade of Etilevodopa in striatal neurons.
References
Formulation Development of Etilevodopa Hydrochloride for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride is an ethyl ester prodrug of Levodopa, the gold-standard treatment for Parkinson's disease. As a prodrug, this compound is designed to overcome some of the limitations associated with Levodopa, such as its poor solubility and variable absorption.[1][2] this compound exhibits greater solubility, particularly in the acidic environment of the stomach, which facilitates faster passage to the small intestine for absorption.[1][3] It is rapidly hydrolyzed by esterases in the gastrointestinal tract to Levodopa and ethanol.[1][2] This application note provides a comprehensive overview of the key considerations and protocols for the development of oral solid dosage forms of this compound.
Pre-formulation Studies
Pre-formulation studies are critical for understanding the physicochemical properties of the active pharmaceutical ingredient (API) and for laying the groundwork for a stable, effective, and safe dosage form.[4][5][6]
Physicochemical Properties of this compound
A thorough characterization of the physicochemical properties of this compound is the first step in formulation development.
| Property | Value | Reference |
| Chemical Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | [7] |
| Molecular Formula | C₁₁H₁₆ClNO₄ | [2] |
| Molecular Weight | 261.70 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 240 °C | [3] |
| Solubility | Soluble in DMSO and PBS.[2] Greater solubility in the stomach compared to Levodopa.[1] Expected to have good solubility in water due to its hydrochloride salt form.[3] The solubility is pH-dependent.[3] | [1][2][3] |
| Stability | Shipped at ambient temperature. Recommended storage at 0-4°C for short-term and -20°C for long-term.[2] | [2] |
Experimental Protocols for Pre-formulation Studies
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Protocol:
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-spectrophotometry or HPLC.
-
Plot the solubility (mg/mL or mol/L) as a function of pH.
Objective: To evaluate the physical and chemical compatibility of this compound with commonly used pharmaceutical excipients.
Protocol:
-
Select a range of common excipients for oral solid dosage forms, including diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 4 weeks).
-
Analyze the samples at initial and subsequent time points for any physical changes (e.g., color, appearance, caking) and chemical degradation using techniques such as:
-
Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the characteristic peaks of the drug, suggesting chemical interaction.[8]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the formation of any degradation products.[9][10]
-
Formulation Development
Based on the pre-formulation data, suitable oral solid dosage forms can be developed. Both immediate-release and controlled-release formulations can be considered to meet different therapeutic needs.
Immediate-Release Tablet Formulation
An immediate-release tablet aims for rapid disintegration and dissolution of the drug product. A dispersible tablet formulation for L-DOPA ethyl ester has been described in a patent, which can serve as a starting point.[11]
Example Formulation (based on patent literature): [11]
| Component | Function | Percentage by Weight (%) |
| This compound | Active Pharmaceutical Ingredient | 25 - 50 |
| Carbidopa | Decarboxylase Inhibitor | 3 - 10 |
| Microcrystalline Cellulose | Filler/Binder | 35 - 60 |
| Starch | Disintegrant | 3 - 10 |
| Magnesium Stearate | Lubricant | 0.5 - 3.0 |
| Mannitol | Filler/Sweetener | 0.0 - 5.0 |
| Sodium Metabisulfite | Antioxidant | 0.0 - 1.0 |
Manufacturing Process: Direct Compression
Direct compression is a simple and cost-effective method for tablet manufacturing, suitable for drugs with good flow and compressibility.[12][13]
Protocol:
-
Dispensing and Sieving: Accurately weigh all ingredients. Sieve the API and excipients (except the lubricant) through an appropriate mesh screen to ensure particle size uniformity.
-
Blending: Transfer the sieved materials to a suitable blender (e.g., V-blender, bin blender) and blend for a specified time to achieve a homogenous mixture.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (typically 2-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
In-process Quality Control: Monitor tablet weight, hardness, thickness, and friability during the compression process.
In-Vitro Dissolution Testing
Objective: To assess the in-vitro release profile of the formulated tablets.
Protocol:
-
Apparatus: USP Type II (Paddle) or Type I (Basket) apparatus.
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid).
-
Temperature: 37 ± 0.5 °C.
-
Agitation Speed: 50 or 75 RPM.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analysis: Analyze the samples for this compound content using a validated HPLC method.
Analytical Method Development
A robust and validated analytical method is essential for the quantification of this compound in both the drug substance and the finished product, as well as for stability testing.
Stability-Indicating HPLC Method
Proposed Chromatographic Conditions (to be optimized and validated):
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate buffer pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to separate the intact drug from any degradation products.
Experimental Workflows and Signaling Pathways
Pre-formulation to Formulation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. iajps.com [iajps.com]
- 7. Etilevodopa | C11H15NO4 | CID 170345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. US6376545B1 - Dispersible compositions containing L-DOPA ethyl ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. sphinxsai.com [sphinxsai.com]
Protocol for the Dissolution of Etilevodopa Hydrochloride in Phosphate-Buffered Saline (PBS)
Application Note & Protocol: AVT-DD-003
Introduction
Etilevodopa hydrochloride is the ethyl ester prodrug of Levodopa, a cornerstone in the management of Parkinson's disease. As a prodrug, this compound offers enhanced solubility compared to its parent compound, Levodopa.[1][2] This document provides a detailed protocol for the dissolution of this compound in Phosphate-Buffered Saline (PBS). The protocol is intended for researchers, scientists, and drug development professionals. Adherence to this protocol is crucial to ensure the stability and integrity of the compound in solution, primarily by minimizing hydrolysis of the ester linkage and preventing oxidation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution of this compound in PBS.
| Parameter | Value | Notes |
| Solubility in PBS | 25 mg/mL (95.53 mM) | Ultrasonic assistance may be required for a clear solution. |
| Recommended PBS pH | 7.2 - 7.4 | Standard physiological pH. Ester hydrolysis is catalyzed by both acidic and basic conditions; therefore, maintaining a near-neutral pH is critical. |
| Antioxidant | Ascorbic Acid (0.1% w/v) | Recommended to prevent oxidation of the catechol group. |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-term Storage | 2-8°C | For immediate use (within 24-48 hours), refrigeration is recommended to slow degradation.[3][4] |
Experimental Protocol
This protocol details the necessary materials, equipment, and step-by-step procedure for dissolving this compound in PBS.
Materials and Equipment
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Ascorbic acid
-
Deionized water, sterile and deoxygenated (prepared by boiling and cooling under an inert gas stream like nitrogen or argon)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm)
-
Ice bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of Deoxygenated PBS with Ascorbic Acid
To minimize oxidation, it is recommended to use freshly prepared deoxygenated PBS containing an antioxidant.
-
Prepare 1x PBS solution with a pH of 7.2-7.4.
-
To prepare deoxygenated PBS, gently boil the solution for 15-20 minutes and then allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Just before use, add ascorbic acid to the deoxygenated PBS to a final concentration of 0.1% (w/v) (e.g., 100 mg of ascorbic acid per 100 mL of PBS).
-
Stir gently until the ascorbic acid is completely dissolved.
Dissolution Procedure
This procedure should be performed in a sterile environment (e.g., a laminar flow hood) and on ice to minimize hydrolysis and oxidation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dispensing: Transfer the weighed powder into a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of cold (4°C), deoxygenated PBS with ascorbic acid to the conical tube to achieve the desired final concentration (not exceeding 25 mg/mL).
-
Mixing: Immediately cap the tube and vortex gently for 30-60 seconds to disperse the powder.
-
Sonication (if required): If the solution is not clear or if precipitation is observed, place the tube in a bath sonicator. Sonicate in short bursts of 30-60 seconds, keeping the tube in an ice bath between sonications to prevent heating.[1]
-
pH Verification (Optional but Recommended): After dissolution, the pH of the solution can be checked to ensure it is within the desired range (7.2-7.4). Adjust if necessary with dilute HCl or NaOH, although this should be done with caution as it can promote hydrolysis.
-
Sterile Filtration: For applications requiring a sterile solution, filter the prepared this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot the solution into cryovials and store at -20°C or -80°C.
Signaling Pathways and Logical Relationships
The stability of the dissolved this compound is influenced by two primary degradation pathways: hydrolysis of the ester bond and oxidation of the catechol moiety. The provided protocol is designed to mitigate these degradation routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved stability and release control of levodopa and metaraminol using ion-exchange fibers and transdermal iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Etilevodopa Hydrochloride in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the administration of Etilevodopa hydrochloride (also known as Levodopa ethyl ester or LDEE), a prodrug of Levodopa, in rodent models for preclinical research, particularly in the context of Parkinson's disease studies.
Introduction
This compound is a more soluble prodrug of Levodopa, designed to offer potential pharmacokinetic advantages over the parent drug.[1] It is readily metabolized to Levodopa, which is then converted to dopamine in the brain, thereby alleviating motor symptoms associated with Parkinson's disease.[1][2] This document outlines protocols for its administration via various routes in rats and mice, along with methods for evaluating its efficacy and pharmacokinetics.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for Levodopa and its Analogs in Rodent Models
| Compound | Rodent Model | Route of Administration | Dosage Range | Co-administration | Reference |
| Levodopa | Mouse (Rotenone-induced) | Oral (gavage) | 20 mg/kg | Benserazide (6.25 mg/kg, s.c.) | [3] |
| Levodopa | Rat (6-OHDA lesion) | Intraperitoneal (i.p.) | 3-12 mg/kg | Benserazide (10-15 mg/kg) | [4] |
| Levodopa | Mouse (MPTP-induced) | Oral (gavage) | 8 mg/kg/day | - | [5] |
| Levodopa | Rat | Oral (voluntary) | 10-20 mg/kg | - | [6] |
| Levodopa | Rat | Intraperitoneal (i.p.) | 200 mg/kg (twice daily) | Benserazide (50 mg/kg) | [7] |
| Levodopa | Rat | Subcutaneous (s.c.) | 25 mg/kg | Carbidopa (25 mg/kg, i.p.) | [8] |
| Etilevodopa (LDEE) | Mouse, Rat | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Not specified, but dose-response curves are similar to Levodopa | Not specified | [1][9] |
Table 2: Pharmacokinetic Parameters of Levodopa in Rats
| Route of Administration | Dose (mg/kg) | Co-administration | Peak Striatal Dopamine Level (µg/g) | Time to Peak (minutes) | Reference |
| Subcutaneous (s.c.) | 25 | Carbidopa (25 mg/kg, i.p.) | 1.57 ± 0.63 (lesioned striatum) | 20 | [8] |
| Subcutaneous (s.c.) | 25 | Carbidopa (25 mg/kg, i.p.) | 11.96 ± 0.14 (intact striatum) | 45 | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice and Rats
This protocol is adapted from standard oral gavage procedures and can be used for the administration of this compound.[10][11][12][13]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10]
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment.[14]
-
Dosage Calculation: Weigh each animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[10]
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle. Ensure the solution is homogenous.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the animal's mouth and extending it to the last rib. Mark this length on the needle.[13]
-
Animal Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and body.
-
Rat: Hold the rat near the thoracic region, supporting the lower body.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[11]
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Administer the solution slowly over 2-3 seconds.[11]
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[11]
Protocol 2: Subcutaneous (s.c.) Injection
Subcutaneous administration of Etilevodopa has been shown to result in higher and more sustained striatal dopamine levels compared to intraperitoneal injection.[1]
Materials:
-
This compound
-
Sterile saline for injection
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
Procedure:
-
Dosage Calculation and Solution Preparation: Weigh the animal and calculate the required dose. Dissolve the this compound in sterile saline.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Animal Restraint: Properly restrain the animal to expose the injection site.
-
Injection:
-
Lift the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Post-Injection Monitoring: Observe the animal for any adverse reactions at the injection site.
Protocol 3: Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Sterile saline for injection
-
Syringes (1 mL) with 23-25 gauge needles
-
Animal scale
Procedure:
-
Dosage Calculation and Solution Preparation: Prepare the dosing solution as described for subcutaneous injection.
-
Animal Restraint: Restrain the animal on its back with the head tilted slightly downwards.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and major organs.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the entry of urine or blood.
-
Inject the solution.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of discomfort or adverse effects.
Mandatory Visualizations
Signaling Pathway
References
- 1. Effect of subcutaneous administration of levodopa ethyl ester, a soluble prodrug of levodopa, on dopamine metabolism in rodent striatum: implication for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Levodopa Pharmacology and Its Drug Delivery Methods [jchemtech.com]
- 3. Additive Effects of Levodopa and a Neurorestorative Diet in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic L-dopa treatment of rats and mice does not change the sensitivity of post-synaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered pharmacokinetics of L-dopa metabolism in rat striatum deprived of dopaminergic innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. benchchem.com [benchchem.com]
Application Note: Simultaneous Estimation of Levodopa, Carbidopa, and Entacapone by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous quantitative analysis of Levodopa, Carbidopa, and Entacapone in pharmaceutical formulations using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Levodopa is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency.[1][2] It acts as a dopamine precursor, effectively replenishing dopamine levels in the brain.[1] To enhance its efficacy and manage side effects, Levodopa is often co-administered with Carbidopa and Entacapone.[1][2] Carbidopa, an aromatic L-amino acid decarboxylase inhibitor, prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability to the central nervous system.[1] Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, further prolongs the therapeutic effect of Levodopa by inhibiting its peripheral breakdown.[1]
Given the synergistic action of this triple combination therapy, a robust and reliable analytical method for their simultaneous estimation is crucial for quality control, formulation development, and stability studies.[3] This application note details a validated RP-HPLC method for the concurrent determination of Levodopa, Carbidopa, and Entacapone.
Principle
The method employs reverse-phase chromatography to separate the three analytes based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved using a gradient elution of a phosphate buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where all three compounds exhibit significant absorbance.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | Cosmosil PE, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 2.5) and Methanol (in gradient mode) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 17 minutes |
Source: Adapted from a stability-indicating HPLC method for the simultaneous estimation of Entacapone, Levodopa, and Carbidopa.
Reagent and Standard Preparation
-
Diluent Preparation: The diluent's composition is critical due to the differing solubilities of the analytes. A mixture of acidic aqueous solution and a less polar solvent like acetonitrile is recommended to dissolve all three compounds effectively.
-
Standard Stock Solution:
-
Accurately weigh and transfer approximately 25 mg of Levodopa, 6.25 mg of Carbidopa, and 50 mg of Entacapone reference standards into a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate to dissolve.
-
Make up the volume to 50 mL with the diluent.
-
-
Working Standard Solution:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent to obtain a final concentration of approximately 250 µg/mL of Levodopa, 62.5 µg/mL of Carbidopa, and 500 µg/mL of Entacapone.
-
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a suitable volumetric flask.
-
Add a sufficient volume of diluent and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredients.
-
Cool the solution to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[3] The key validation parameters are summarized below.
| Validation Parameter | Levodopa | Carbidopa | Entacapone |
| Linearity Range (µg/mL) | 75 - 225 | 18.75 - 56.25 | 100 - 300 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
Source: Data compiled from various validated RP-HPLC methods for the simultaneous determination of Levodopa, Carbidopa, and Entacapone.[3][4]
Diagrams
Caption: Experimental workflow for the simultaneous HPLC estimation.
Caption: Logical relationship of Levodopa, Carbidopa, and Entacapone.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the simultaneous determination of Levodopa, Carbidopa, and Entacapone in pharmaceutical dosage forms.[3] The method's validation in accordance with ICH guidelines ensures its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The gradient elution allows for the effective separation of the polar compounds, Levodopa and Carbidopa, from the less polar Entacapone within a reasonable run time.
References
- 1. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated RP-HPLC for simultaneous levodopa, carbidopa, entacapone. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
Techniques for measuring Etilevodopa hydrochloride in plasma samples
Introduction
Etilevodopa is an ethyl ester prodrug of levodopa, designed to enhance the pharmacokinetic profile of levodopa, the primary treatment for Parkinson's disease. As a prodrug, etilevodopa is rapidly hydrolyzed in the body to levodopa. Therefore, the bioanalysis of etilevodopa in plasma often involves the simultaneous measurement of both the prodrug and its active metabolite, levodopa. This document outlines the methodologies for the quantitative determination of etilevodopa and levodopa in human plasma samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Analytical Techniques
Several analytical techniques can be employed for the quantification of etilevodopa and levodopa in plasma. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detection (ECD) has been traditionally used for levodopa. However, LC-MS/MS is now the preferred method due to its superior sensitivity, specificity, and high-throughput capabilities.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often utilizing reversed-phase columns, can separate etilevodopa and levodopa from endogenous plasma components. UV detection is a common approach for levodopa analysis.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high selectivity and sensitivity. It allows for the simultaneous quantification of etilevodopa, levodopa, and other related compounds like carbidopa.[2][3][4] The use of an internal standard is crucial for accurate quantification.
Sample Preparation
The preparation of plasma samples is a critical step to ensure accurate and reproducible results. The most common technique for etilevodopa and levodopa is protein precipitation. This method is straightforward, rapid, and effectively removes a majority of proteinaceous matrix components.
-
Protein Precipitation: This technique involves adding a precipitating agent, such as perchloric acid or acetonitrile, to the plasma sample.[5] After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Method Validation
A robust and reliable bioanalytical method requires thorough validation. Key validation parameters, in accordance with regulatory guidelines, include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma.[6][7]
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]
Experimental Protocols
Protocol 1: Simultaneous Determination of Etilevodopa and Levodopa in Human Plasma by LC-MS/MS
This protocol is adapted from a method for a similar levodopa prodrug.[9]
1. Materials and Reagents
-
Etilevodopa hydrochloride reference standard
-
Levodopa reference standard
-
Internal Standard (IS), e.g., Methyldopa
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Perchloric acid (0.4 M)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Stock and Working Solutions
-
Prepare individual stock solutions of etilevodopa, levodopa, and the IS in an appropriate solvent (e.g., methanol with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with a mixture of methanol and water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the IS working solution.
-
Add 200 µL of 0.4 M perchloric acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 5 µm, 2.1 mm x 150 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate etilevodopa, levodopa, and the IS.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank human plasma with known concentrations of etilevodopa and levodopa.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of levodopa in human plasma, which are relevant for studies involving etilevodopa.
Table 1: LC-MS/MS Method Validation Parameters for Levodopa
| Parameter | Levodopa | Reference |
| Linearity Range | 5 - 2000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
| Accuracy (%RE) | Within ±15% | [9] |
Table 2: HPLC-UV Method Validation Parameters for Levodopa
| Parameter | Levodopa | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy | < 15% deviation | [1] |
Visualizations
Metabolic Pathway of Etilevodopa
The following diagram illustrates the metabolic conversion of etilevodopa to levodopa in human plasma.
Caption: Metabolic conversion of Etilevodopa to Levodopa.
Experimental Workflow for Etilevodopa Analysis
This diagram outlines the major steps in the bioanalytical workflow for measuring etilevodopa in plasma.
Caption: Workflow for Etilevodopa analysis in plasma.
References
- 1. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. scielo.br [scielo.br]
- 6. ijbpas.com [ijbpas.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Simultaneous determination of L-dopa and its prodrug (S)-4-(2-acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetate in rat plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Subcutaneous Infusion of Levodopa Prodrugs in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the study of levodopa prodrugs administered via continuous subcutaneous infusion for the treatment of Parkinson's disease. While the initial query specified etilevodopa hydrochloride, it is important to note that while etilevodopa was developed as a levodopa prodrug, it was never commercially marketed.[1][2] The field has since advanced, with significant research and clinical trials focusing on other levodopa prodrugs and formulations, such as foslevodopa/foscarbidopa and the levodopa/carbidopa solution ND0612.[3][4] This document will therefore address the principles of studying continuous subcutaneous levodopa infusion, drawing on data and protocols from these more recent and clinically advanced systems to provide a comprehensive and current resource.
Introduction and Rationale
Levodopa remains the most effective symptomatic therapy for Parkinson's disease (PD).[5] However, chronic oral administration is associated with fluctuating plasma concentrations, leading to motor complications such as "OFF" periods and dyskinesia in the majority of patients.[6][7] Continuous drug delivery aims to overcome these limitations by maintaining stable plasma levodopa levels, thereby providing more consistent motor control.[8][9] Continuous subcutaneous infusion of levodopa prodrugs offers a minimally invasive alternative to surgical options like deep brain stimulation or intestinal gel infusion.[10][11]
This compound:
This compound is the ethyl ester of levodopa.[12] As a prodrug, it is designed to have greater solubility and faster passage to the small intestine compared to standard levodopa.[12] In the gastrointestinal tract, it is rapidly hydrolyzed by nonspecific esterases into levodopa and ethanol.[12] Early preclinical studies in rats demonstrated that subcutaneous administration of etilevodopa resulted in sustained elevations of striatal L-DOPA and dopamine.[13]
Mechanism of Action and Signaling Pathway
Levodopa is the metabolic precursor to dopamine.[14] After crossing the blood-brain barrier, levodopa is converted to dopamine by the enzyme DOPA decarboxylase, replenishing the depleted dopamine levels in the brains of Parkinson's disease patients and alleviating motor symptoms.[14] Levodopa prodrugs, like etilevodopa, are pharmacologically inactive compounds that are converted into the active drug, levodopa, within the body.
Figure 1: Mechanism of Levodopa Prodrug Action.
Data from Clinical Studies
The following tables summarize quantitative data from clinical trials of continuous subcutaneous levodopa/carbidopa infusion systems.
Table 1: Efficacy of Continuous Subcutaneous Levodopa/Carbidopa Infusion
| Study / Product | Dosing Regimen | Change in "OFF" Time (hours) | Change in "Good ON" Time (hours) | Change in UPDRS Motor Score |
| BouNDless (ND0612) [15] | 24h subcutaneous infusion + supplemental oral levodopa/carbidopa | -2.20 (vs. -0.48 for oral) | +1.72 (vs. oral) | Not Reported |
| BeyoND (ND0612) [16] | 24h or 16h dosing regimens | -2.3 (24h) and -2.4 (16h) at Month 3 | +2.3 (24h) and +2.6 (16h) at Month 3 | -6.09 (24h) and -5.12 (16h) at Month 12 |
| Phase 3 (Foslevodopa/ Foscarbidopa) [17] | 24h continuous infusion | Superior improvement vs. oral immediate-release LD/CD | Superior improvement vs. oral immediate-release LD/CD | Not Reported |
| Randomized Study (ND0612) [18] | 24h (720/90 mg) or 14h (538/68 mg + oral) infusion | -2.8 (24h) and -1.3 (14h) | +3.3 (overall population) | Not Reported |
Table 2: Safety and Tolerability - Common Adverse Events
| Study / Product | Most Common Adverse Events (≥10% and more frequent than oral) |
| BouNDless (ND0612) [15] | Infusion site reactions |
| Phase 3 (Foslevodopa/ Foscarbidopa) [17] | Infusion site events, hallucinations, dyskinesia (all non-serious and mild to moderate) |
| Randomized Study (ND0612) [18] | Infusion site reactions |
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials of continuous subcutaneous levodopa infusion systems.[5][15][19]
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Atypical parkinsonism.
-
Severe, uncontrolled medical conditions.
-
History of psychosis or severe impulse control disorders.
-
Known hypersensitivity to levodopa or carbidopa.
-
Study Design and Workflow
A typical clinical study investigating a continuous subcutaneous infusion system would follow the workflow outlined below.
Figure 2: Generalized Clinical Trial Workflow.
Infusion Protocol
-
Device Preparation: The infusion system typically consists of a portable pump, a reservoir or cartridge containing the drug solution, and an infusion set with a subcutaneous cannula. Ensure all components are sterile and correctly assembled according to the manufacturer's instructions.
-
Infusion Site Selection: The infusion site is typically the abdomen. Rotate the infusion site regularly to minimize local skin reactions.
-
Cannula Insertion: Insert the subcutaneous cannula into the selected site following aseptic technique.
-
Pump Programming: Program the infusion pump to deliver the drug at the specified continuous rate. Some protocols may involve different day and night infusion rates.[9]
-
Dose Titration: The infusion dose may be titrated over an initial period to optimize efficacy and tolerability. During this time, oral levodopa doses are typically down-titrated.[5]
-
Patient Monitoring: Regularly monitor patients for:
-
Efficacy: Using patient diaries to record "ON" and "OFF" times and standardized scales like the Unified Parkinson's Disease Rating Scale (UPDRS).[16]
-
Safety: Assess for adverse events, with a particular focus on infusion site reactions (e.g., erythema, nodules, pain).
-
Pharmacokinetics: Collect blood samples at predetermined time points to measure plasma concentrations of levodopa and its metabolites.[6][9]
-
Pharmacokinetic Analysis Protocol
-
Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at specified time points (e.g., pre-infusion, and at several points during and after the infusion period).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of levodopa, carbidopa (if applicable), and their metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Fluctuation Index
-
Figure 3: Pharmacokinetic Analysis Workflow.
Conclusion
Continuous subcutaneous infusion of levodopa prodrugs and formulations represents a significant advancement in the management of motor fluctuations in Parkinson's disease. The protocols and data presented here, derived from recent clinical trials, provide a framework for researchers and drug development professionals to design and execute studies in this promising therapeutic area. While this compound was an early concept, the principles of its development have paved the way for the more advanced systems currently under investigation and entering clinical practice.
References
- 1. Etilevodopa - Wikipedia [en.wikipedia.org]
- 2. Etilevodopa [medbox.iiab.me]
- 3. Levodopa infusion therapies for Parkinson disease | Semantic Scholar [semanticscholar.org]
- 4. Subcutaneous Levodopa: A New Engine for the Vintage Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Subcutaneous Levodopa Delivery for Parkinson’s Disease: A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of continuous subcutaneous levodopa/carbidopa infusion: Findings from the ND0612 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The pharmacokinetics of continuous subcutaneous levodopa/carbidopa inf" by Peter A. LeWitt, Fabrizio Stocchi et al. [scholarlycommons.henryford.com]
- 8. Continuous Subcutaneous Levodopa Prodrug Infusion | Parkinson's Disease [michaeljfox.org]
- 9. Continuous Subcutaneous Administration of Levodopa/Carbidopa (ND0612) for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 10. vjneurology.com [vjneurology.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Portico [access.portico.org]
- 14. Levodopa (PIM 305) [inchem.org]
- 15. Safety and efficacy of continuous subcutaneous levodopa-carbidopa infusion (ND0612) for Parkinson's disease with motor fluctuations (BouNDless): a phase 3, randomised, double-blind, double-dummy, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdsabstracts.org [mdsabstracts.org]
- 17. FDA Approves First Subcutaneous 24-Hour Continuous Levodopa-Based Infusion for the Treatment of Advanced Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Etilevodopa Hydrochloride in Neurodegenerative Disease Research
Introduction
Etilevodopa hydrochloride is the ethyl ester prodrug of levodopa (L-DOPA), the most effective and widely used treatment for Parkinson's disease (PD).[1][2] Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to a deficiency of dopamine in the brain and causing symptoms like tremors, rigidity, and bradykinesia.[2] Levodopa therapy aims to replenish dopamine levels, as L-DOPA can cross the blood-brain barrier and is then converted to dopamine.[3]
However, standard levodopa therapy has limitations, including poor solubility, which can lead to erratic gastrointestinal absorption, delayed onset of action ("delayed on"), and unpredictable responses ("dose failures"), particularly in patients with advanced PD experiencing motor fluctuations.[4][5] Etilevodopa was developed to address these pharmacokinetic challenges.[5] Although it demonstrated certain pharmacokinetic advantages, it ultimately did not show superior clinical efficacy in a large trial and has never been marketed.[5][6]
Mechanism of Action
Etilevodopa is a highly soluble prodrug of levodopa.[4] Its primary advantage lies in its physicochemical properties.
-
Gastric Transit : Due to its greater solubility compared to standard levodopa, etilevodopa dissolves more readily in the stomach.[5] It passes unchanged through the stomach to the duodenum.[1][4]
-
Hydrolysis : In the duodenum, etilevodopa is rapidly hydrolyzed by local nonspecific esterases into levodopa and ethanol.[1]
-
Absorption and Conversion : The resulting levodopa is then absorbed into the bloodstream.[1] Like standard levodopa, it is typically co-administered with a peripheral decarboxylase inhibitor (e.g., carbidopa) to prevent its premature conversion to dopamine outside the brain, thereby increasing its central nervous system bioavailability and reducing peripheral side effects.[7][8] Once in the brain, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase, restoring dopaminergic neurotransmission.[3]
This mechanism was designed to provide a more rapid and reliable absorption of levodopa, shortening the time to maximum plasma concentration (Tmax).[4]
Application in Parkinson's Disease Research
Etilevodopa's primary application has been in clinical research for Parkinson's disease, specifically targeting patients with motor fluctuations who experience delays in the onset of their levodopa dose.
-
Preclinical Studies : In a rat model of Parkinson's disease using unilateral 6-hydroxydopamine (6-OHDA)-induced lesions, administration of etilevodopa led to significant elevations in striatal levels of L-DOPA and dopamine.[7] When co-administered with carbidopa, these elevations were observed as early as 5 to 10 minutes post-dosing, suggesting potential for use as a "rescue" therapy for "off" episodes.[7]
-
Pharmacokinetic Studies : Human pharmacokinetic studies confirmed the preclinical promise. An open-label, randomized, crossover study in 29 PD patients with motor fluctuations found that etilevodopa (in three different formulations) resulted in a significantly shorter time to maximum plasma levodopa concentration (Tmax) of about 30 minutes, compared to 54 minutes for standard levodopa/carbidopa tablets.[4] The area under the curve (AUC) for plasma levodopa was also significantly greater during the first 45 minutes after administration.[4]
-
Clinical Efficacy Trials : Despite the favorable pharmacokinetic profile, a large-scale, double-blind, randomized clinical trial involving 327 PD patients with motor fluctuations did not demonstrate superior efficacy for etilevodopa-carbidopa compared to levodopa-carbidopa.[5] The primary endpoint, a change in the total daily "time to on" (TTON), was not significantly different between the two groups.[5] Both treatments showed similar improvements in total daily "off" time.[5] This outcome suggests that the faster absorption of levodopa from etilevodopa did not translate into a clinically meaningful faster onset of motor benefit in this patient population.[5]
Data Presentation
Table 1: Pharmacokinetic Comparison of Etilevodopa vs. Levodopa Data from an open-label, randomized, crossover study in 29 patients with Parkinson's disease.[4]
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Mean Levodopa Tmax (minutes) | ~30 | 54 |
| Mean Levodopa Cmax (µg/mL) | 2.7 | 2.3 |
| Levodopa AUC (0-45 min) | Significantly Greater | - |
| Levodopa AUC (0-1 hr) | Significantly Greater | - |
| Levodopa AUC (0-2 hr) | Significantly Greater | - |
| Levodopa Cmax was significantly greater following treatment with etilevodopa swallowed tablets than with levodopa tablets. |
Table 2: Clinical Efficacy of Etilevodopa vs. Levodopa in Patients with Motor Fluctuations Data from a double-blind, randomized trial in 327 patients with Parkinson's disease over 18 weeks.[5]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Change in Mean Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |
| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not sig. |
| Change in Response Failures (%) | -6.82 | -4.69 | 0.20 |
Experimental Protocols
Protocol 1: Comparative Pharmacokinetic Analysis in Human Subjects This protocol is adapted from the methodology described by Djaldetti et al. (2003).[4]
Objective : To compare the single-dose pharmacokinetics of levodopa delivered via etilevodopa versus standard levodopa tablets in patients with Parkinson's disease and motor fluctuations.
Study Design : Open-label, randomized, four-way crossover study.
Materials :
-
Etilevodopa/carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Methodology :
-
Patient Recruitment : Recruit patients diagnosed with idiopathic Parkinson's disease who are experiencing predictable end-of-dose motor fluctuations.
-
Inclusion Criteria : Patients on stable levodopa therapy, experiencing "delayed on" or "dose failures."
-
Exclusion Criteria : Patients with severe "off" period disability preventing clinic visits, dementia, or significant renal/hepatic impairment.
-
Study Periods : The study consists of four single-dose treatment periods, separated by a washout period of at least 48 hours.
-
Drug Administration : After an overnight fast and withholding all antiparkinsonian medications for at least 12 hours, patients receive one of the four treatments in a randomized order (e.g., swallowed etilevodopa/carbidopa, etilevodopa/carbidopa dissolved in water, etilevodopa oral solution, or standard levodopa/carbidopa).
-
Blood Sampling : Venous blood samples (approx. 5 mL) are collected into heparinized tubes at baseline (pre-dose) and at 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
Sample Processing : Immediately after collection, blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C. The resulting plasma is separated and stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of levodopa and carbidopa are determined using a validated HPLC method with electrochemical detection.
-
Pharmacokinetic Analysis : Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the plasma concentration-time curve) for each treatment arm.
-
Statistical Analysis : Use appropriate statistical tests (e.g., ANOVA for crossover design) to compare the pharmacokinetic parameters between the different treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Levodopa Therapy for Parkinson's Disease: History, Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of L-DOPA in neurological and neurodegenerative complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etilevodopa - Wikipedia [en.wikipedia.org]
- 7. Portico [access.portico.org]
- 8. The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Etilevodopa Hydrochloride Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability issues and degradation pathways of etilevodopa hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in their experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, an ethyl ester prodrug of levodopa, is susceptible to two primary degradation pathways based on its chemical structure:
-
Hydrolysis: The ester linkage is prone to hydrolysis, which would yield levodopa and ethanol. This reaction can be catalyzed by acid or base and is also expected to be facilitated by esterase enzymes if present in the experimental system.[1][2]
-
Oxidation: The catechol moiety (the two hydroxyl groups on the phenyl ring) is susceptible to oxidation, similar to its active metabolite, levodopa. This can lead to the formation of colored degradation products.
Q2: What are the likely degradation products of this compound?
The main degradation products anticipated for this compound are:
-
Levodopa: Formed via hydrolysis of the ethyl ester.
-
Ethanol: Also formed during hydrolysis.
-
Oxidized derivatives of etilevodopa: The catechol ring can be oxidized to form quinone-type structures, which can further react to form polymeric materials.
-
Degradation products of levodopa: If hydrolysis occurs first, the resulting levodopa can then degrade further through oxidative pathways.
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to light?
Given that levodopa is known to be light-sensitive, it is highly probable that this compound also exhibits photosensitivity.[3] Exposure to light, particularly UV light, can promote oxidative degradation of the catechol moiety. Therefore, it is recommended to protect solutions and solid material from light.
Q5: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place.[4] For solutions, it is advisable to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be protected from light and stored at low temperatures (e.g., 2-8 °C) to slow down both hydrolysis and oxidation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of solution (e.g., pink, brown, or black) | Oxidation of the catechol moiety. | - Prepare solutions fresh using deoxygenated solvents. - Protect solutions from light by using amber vials or covering with aluminum foil. - Consider the addition of an antioxidant (e.g., ascorbic acid or sodium metabisulfite), but verify its compatibility with your experimental setup.[3] |
| Loss of potency or unexpected analytical results | Chemical degradation (hydrolysis or oxidation). | - Confirm the pH of your solution and buffer it to a neutral or slightly acidic pH if your experiment allows. - Re-evaluate storage conditions (temperature and light exposure). - Use a stability-indicating analytical method to separate the parent compound from its degradation products. |
| Precipitation in solution | Poor solubility or degradation to a less soluble product. | - Confirm the solubility of this compound in your chosen solvent system. - Sonication or gentle heating may aid dissolution, but be aware that heat can accelerate degradation.[1] - Filter the solution before use if precipitation is observed after preparation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60°C for several hours. | Hydrolysis of the ethyl ester. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature for a shorter duration (e.g., 1-2 hours) due to faster reaction rates. | Hydrolysis of the ethyl ester and oxidation of the catechol. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room temperature for several hours. | Oxidation of the catechol moiety. |
| Thermal Degradation | Dry heat | 60-80°C for several days (for solid-state). | Thermal decomposition. |
| Photodegradation | UV and/or visible light | Expose the drug in solution and as a solid to light (e.g., using a photostability chamber). | Photo-oxidation of the catechol. |
Methodology for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 280 nm. |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Note: This is a starting point, and method development and validation are necessary.
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of Etilevodopa hydrochloride in research settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etilevodopa hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is the ethyl ester prodrug of Levodopa (L-DOPA).[1][2] Its primary advantage is its enhanced solubility and stability compared to Levodopa.[3][4] In research settings, particularly for models of Parkinson's disease, it is used to increase dopamine levels in the central nervous system. After administration, this compound passes through the stomach and is rapidly hydrolyzed by esterase enzymes in the small intestine to form Levodopa and ethanol.[5][6] Levodopa is then absorbed and can cross the blood-brain barrier, where it is converted to dopamine by the enzyme DOPA decarboxylase, replenishing depleted dopamine levels in the striatum.[3]
Q2: What are the main advantages of using this compound over standard Levodopa in research?
A: The primary advantages stem from its physicochemical properties. This compound has significantly greater gastric solubility than Levodopa, which can lead to more rapid and consistent absorption from the gastrointestinal tract.[4][5] This results in a faster onset of action and a shorter time to reach maximum plasma concentration (Tmax) of Levodopa.[6][7] These characteristics can be particularly beneficial in experiments designed to study acute drug responses or to overcome absorption variability seen with standard Levodopa.[6]
Q3: How should this compound be stored?
A: Proper storage is critical to maintain the compound's integrity. For long-term storage (months to years), it should be kept at -20°C.[3][8] For short-term storage (days to weeks), a temperature of 0-4°C in a dry, dark environment is recommended.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and preferably under a nitrogen atmosphere.[5]
Q4: In what solvents can this compound be dissolved?
A: this compound is a salt, which enhances its solubility in polar solvents.[9] It is soluble in Dimethyl Sulfoxide (DMSO), water, ethanol, and methanol.[3][9] For in vivo studies, it can be dissolved in Phosphate-Buffered Saline (PBS); however, this may require sonication to achieve a clear solution.[5]
Troubleshooting Guide
Issue 1: Precipitation or phase separation occurs when preparing solutions.
-
Possible Cause: The concentration may be too high for the chosen solvent at room temperature, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Gently warm the solution. Temperature can increase the solubility of the compound.[9]
-
Use sonication to aid dissolution. This is particularly recommended for preparing PBS solutions.[5]
-
Ensure the pH of the solvent is appropriate, as solubility can be pH-dependent.[9]
-
Prepare a more dilute stock solution and adjust the dosing volume accordingly.
-
Issue 2: Inconsistent results in animal studies (e.g., variable onset of action).
-
Possible Cause: Inconsistent absorption due to interactions with other substances or physiological variability. Although more soluble than Levodopa, factors affecting gastric emptying and intestinal transit can still influence absorption.[4][10]
-
Troubleshooting Steps:
-
Co-administration with a Decarboxylase Inhibitor: To prevent the peripheral conversion of Levodopa to dopamine and increase its CNS bioavailability, always co-administer Etilevodopa with a peripheral DOPA decarboxylase inhibitor like Carbidopa or Benserazide.[11][12]
-
Control for Diet: High-protein diets can compete with Levodopa for absorption and transport across the blood-brain barrier.[12] Ensure a consistent and low-protein diet for experimental animals.
-
Standardize Administration Time: Administer the compound at the same time each day to minimize circadian variations in metabolism and gastrointestinal function.
-
Route of Administration: For maximal consistency and bypassing gastrointestinal variables, consider subcutaneous (s.c.) or intraperitoneal (i.p.) administration, which have been shown to be effective in rat models.[11]
-
Issue 3: Unexpected behavioral side effects in animal models.
-
Possible Cause: The observed effects may be related to the central or peripheral effects of dopamine, which is the active metabolite.
-
Troubleshooting Steps:
-
Observe for Dyskinesias: High doses or chronic administration of any Levodopa formulation can lead to abnormal involuntary movements (dyskinesias).[13] If observed, consider a dose reduction.
-
Monitor for CNS Effects: Centrally, high dopamine levels can cause agitation or psychotic-like behaviors.[14]
-
Check for Cardiovascular Effects: Peripherally, dopamine can cause cardiovascular effects like orthostatic hypotension.[14][15] While less common in preclinical models, be aware of potential changes in activity that could be related to these effects.
-
Rule out Toxicity: Ensure the dose is within the reported therapeutic range for the animal model being used. If neuroleptic malignant syndrome-like symptoms occur upon withdrawal, it could indicate a strong dopaminergic dependency.[16]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Soluble In | DMSO, Water, Ethanol, Methanol, PBS | [3][5][9] |
| PBS Solubility | ~25 mg/mL (95.53 mM); may require sonication. | [5] |
| Long-Term Storage | -20°C (solid, months to years) | [3][8] |
| Short-Term Storage | 0-4°C (solid, dry, dark, days to weeks) | [3] |
| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month). Protect from light. | [5] |
Table 2: Comparative Pharmacokinetics (Etilevodopa vs. Levodopa in Humans)
| Parameter | Etilevodopa Administration | Standard Levodopa | Source(s) |
| Plasma Levodopa Tmax (Time to Peak) | ~30 minutes | ~54 minutes | [6][7] |
| Plasma Levodopa Cmax (Peak Concentration) | Significantly greater with swallowed tablets | Lower | [6][7] |
| Plasma Levodopa AUC (0-45 min) | Significantly greater | Lower | [6] |
Table 3: Example Dosages in Rat Models
| Administration Route | Etilevodopa HCl Dose | Co-administered Agent | Animal Model | Source(s) |
| Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 325 mg/kg | None | Rat | [11] |
| Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 65 mg/kg | Carbidopa (10 mg/kg) | Rat | [11] |
| Subcutaneous (s.c.) | 25 or 50 mg/kg | Not specified | 6-OHDA lesioned rat | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
-
Objective: To prepare a clear, sterile solution of this compound for oral gavage in rodents.
-
Materials: this compound powder, sterile Phosphate-Buffered Saline (PBS, pH 7.4), sterile conical tubes, vortex mixer, bath sonicator, 0.22 µm syringe filter.
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL solution, weigh 100 mg of powder for a final volume of 10 mL.
-
Aseptically transfer the powder to a sterile conical tube.
-
Add the required volume of sterile PBS. It is recommended to add the solvent incrementally.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool in between to prevent degradation.
-
If precipitation persists, gentle warming (up to 37°C) can be applied in conjunction with sonication.[5]
-
Once a clear solution is achieved, filter sterilize it using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh solutions daily and protect them from light before use. Do not store aqueous solutions for extended periods.[5]
-
Protocol 2: In Vitro Hydrolysis Assay
-
Objective: To confirm the conversion of Etilevodopa to Levodopa in a simulated intestinal environment.
-
Materials: this compound, Levodopa standard, simulated intestinal fluid (SIF, pH 6.8) containing pancreatin or esterase, HPLC system with a UV detector, 37°C incubator/water bath.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare the SIF with a known concentration of esterase enzyme. Pre-warm the SIF to 37°C.
-
Initiate the reaction by spiking a known concentration of the Etilevodopa stock solution into the pre-warmed SIF.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a strong acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile) to precipitate the enzyme.
-
Centrifuge the quenched sample to pellet the precipitated protein.
-
Analyze the supernatant using a validated HPLC method to quantify the concentrations of both Etilevodopa and Levodopa.
-
Plot the concentration of Etilevodopa and Levodopa over time to determine the rate of hydrolysis.
-
Visualizations
Caption: Metabolic pathway of this compound to Dopamine.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Etilevodopa - Wikipedia [en.wikipedia.org]
- 2. Etilevodopa [medbox.iiab.me]
- 3. medkoo.com [medkoo.com]
- 4. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aobious.com [aobious.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Clinical pharmacokinetics of levodopa in parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Problems with long-term levodopa therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Side-effects of L-dopa on venous tone in Parkinson's disease: a leg-weighing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
Common experimental errors in Etilevodopa hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Etilevodopa hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the hydrochloride salt of Etilevodopa, which is an ethyl ester prodrug of Levodopa.[1] It is primarily used in research for Parkinson's disease. As a prodrug, it is designed to have greater gastric solubility and faster passage to the small intestine compared to Levodopa.[2][3] In the gastrointestinal tract, it is rapidly hydrolyzed by esterases into Levodopa and ethanol, which is then absorbed.[2] This can potentially lead to a faster onset of action.
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₄ | [1] |
| Molecular Weight | 261.70 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility (Water) | 120 mg/mL | [4] |
| Solubility (Other) | Soluble in DMSO and Alcohol | [5] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. | [1] |
Q3: How should I prepare a stock solution of this compound?
For a 10 mM stock solution, you can use the following calculation based on the molecular weight (261.70 g/mol ):
-
To make 1 mL of 10 mM stock: Weigh out 2.617 mg of this compound and dissolve it in 1 mL of your chosen solvent (e.g., water, DMSO).
-
To make 10 mL of 10 mM stock: Weigh out 26.17 mg of this compound and dissolve it in 10 mL of your chosen solvent.
It is recommended to sonicate to aid dissolution in water. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. If using water as the solvent for cell culture experiments, the working solution should be sterile-filtered through a 0.22 µm filter before use.[2]
Q4: What are the expected metabolites of this compound?
This compound is a prodrug of Levodopa. Therefore, its primary metabolite is Levodopa. Levodopa is then further metabolized in the body. The major metabolic pathway of Levodopa involves its conversion to dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine is the active neurotransmitter.
Troubleshooting Guides
In Vitro Studies
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Due to its ester linkage, it can be susceptible to hydrolysis, especially at physiological pH and temperature.
-
-
Possible Cause: Low cell seeding density.
-
Troubleshooting Tip: Ensure you have an optimal cell seeding density for your specific cell line and assay duration. A low cell number may not produce a strong enough signal.
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Troubleshooting Tip: Run a control with this compound in cell-free media to check for any direct reaction with your viability assay reagent (e.g., MTT, XTT).
-
Issue 2: Low neuroprotective effect observed.
-
Possible Cause: Insufficient conversion of Etilevodopa to Levodopa in the cell culture model.
-
Troubleshooting Tip: Your cell line may have low esterase activity. Consider co-culturing with cells known to have high esterase activity or adding a purified esterase to the medium. Alternatively, using Levodopa directly as a positive control can help determine if the issue is with the prodrug conversion.
-
-
Possible Cause: The chosen model of neurotoxicity is not appropriate.
-
Troubleshooting Tip: Ensure that the neurotoxic insult you are using (e.g., 6-OHDA, MPP+) is relevant to the dopaminergic system and that your cell line is susceptible to it.
-
In Vivo Studies
Issue 3: High variability in pharmacokinetic data.
-
Possible Cause: Inconsistent administration of the compound.
-
Troubleshooting Tip: For oral gavage, ensure the compound is fully dissolved and administered at a consistent volume and rate. For intraperitoneal injections, ensure proper injection technique to avoid administration into the gut or other organs.
-
-
Possible Cause: Rapid degradation in the stomach before absorption.
-
Troubleshooting Tip: While Etilevodopa is designed for better gastric stability than Levodopa, its stability can still be a factor. Co-administration with a DOPA decarboxylase inhibitor (like Carbidopa or Benserazide) is common in clinical use and may be necessary in animal models to prevent peripheral conversion of Levodopa to dopamine and increase its bioavailability in the brain.
-
Issue 4: Unexpected behavioral side effects in animal models.
-
Possible Cause: Off-target effects of Etilevodopa or its metabolites.
-
Troubleshooting Tip: While the primary target is the dopaminergic system, high concentrations of Levodopa and dopamine can have effects on other neurotransmitter systems. A thorough dose-response study is crucial to identify a therapeutic window with minimal side effects.
-
-
Possible Cause: The animal model itself may have limitations.
Analytical Studies (HPLC)
Issue 5: Peak tailing in HPLC chromatograms.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Tip: Adjust the mobile phase pH. Etilevodopa is an amine and can interact with residual silanols on the column. A slightly acidic mobile phase can help to protonate the amine and reduce tailing.
-
-
Possible Cause: Column overload.
-
Troubleshooting Tip: Reduce the concentration of the injected sample.
-
Issue 6: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Carryover from previous injections.
-
Troubleshooting Tip: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between samples.
-
-
Possible Cause: Contamination of the mobile phase or system.
-
Troubleshooting Tip: Prepare fresh mobile phase daily and ensure all glassware is scrupulously clean.
-
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare fresh solutions of this compound in serum-free culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.
-
Neurotoxin Addition: Prepare a solution of the neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA)) in serum-free medium. Add the neurotoxin to the wells, except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or XTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Dopamine Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity of Etilevodopa's active metabolite (dopamine) for dopamine receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., D2 receptors).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
A range of concentrations of the competitor (in this case, dopamine, as Etilevodopa itself is not expected to bind). For non-specific binding, use a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound.
Caption: Workflow for an in vitro neuroprotection assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. aobious.com [aobious.com]
- 6. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor gastrointestinal absorption of Etilevodopa hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor gastrointestinal absorption of Etilevodopa hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its absorption differ from Levodopa?
A1: this compound is the ethyl ester prodrug of Levodopa, an essential medication for Parkinson's disease.[1] A primary challenge with standard Levodopa is its low solubility, which can lead to stagnation in the stomach and delayed or failed doses, especially in patients with motor fluctuations.[1] Etilevodopa was designed as a highly soluble prodrug to counteract this issue.[1] It dissolves more readily in the stomach, passes to the duodenum, and is then rapidly hydrolyzed by local esterases into Levodopa, which is then absorbed.[1] This mechanism results in a significantly shorter time to reach maximum plasma concentration (Tmax) for Levodopa derived from Etilevodopa (around 30 minutes) compared to standard Levodopa (around 54 minutes).[1]
Q2: What are the main physiological barriers in the gastrointestinal (GI) tract affecting Levodopa (and by extension, Etilevodopa-derived Levodopa) absorption?
A2: Several physiological factors can impede the absorption of Levodopa. These include:
-
Delayed Gastric Emptying: Slow transport from the stomach to the small intestine, where absorption primarily occurs, can delay the drug's effect.[2][3][4][5] Levodopa itself can contribute to this delay.[4]
-
Competition for Transporters: Levodopa is absorbed in the small intestine via the large neutral amino acid (LNAA) transport system. It competes with dietary amino acids from protein-rich foods, which can reduce its absorption.[4]
-
GI Tract Metabolism: Enzymes in the GI tract can prematurely metabolize Levodopa before it reaches systemic circulation.[4]
-
Pathological Conditions: Conditions common in Parkinson's disease patients, such as Helicobacter pylori infection and gut dysbiosis, can further alter Levodopa's pharmacokinetics.[2][3][4][5]
Q3: What are the primary formulation strategies being explored to enhance the bioavailability of Levodopa and its prodrugs?
A3: Key strategies focus on improving solubility, protecting the drug from premature degradation, and controlling its release.[6][7] These include:
-
Prodrugs: Esterification, as with Etilevodopa, is a classic prodrug strategy to enhance solubility and absorption.[6][7]
-
Controlled-Release and Gastro-retentive Systems: These formulations are designed to prolong the drug's residence time in the upper small intestine, the primary site of absorption.[6][8] Examples include floating microcapsules and accordion pills.[8][9]
-
Nanotechnology: Encapsulating Levodopa in nanocarriers like polymeric nanoparticles or lipid-based systems can protect it from degradation and offer controlled release.[6][10]
-
Alternative Routes of Administration: To bypass the GI tract entirely, methods like intestinal infusion, subcutaneous pumps, and inhalation powders are being developed.[8]
Troubleshooting Guide for Preclinical Experiments
Issue 1: High variability in plasma concentration during in vivo animal studies.
| Potential Cause | Troubleshooting Action |
| Gastric Emptying Rate Variability | Standardize feeding times and diet composition for all study animals. Levodopa absorption is significantly affected by food, particularly protein.[4] Consider fasting animals overnight before dosing. |
| Formulation Instability | Ensure the formulation is stable and homogenous. For liquid formulations, check for precipitation. For solid doses, verify content uniformity. |
| Inconsistent Dosing Technique | Refine the oral gavage or administration technique to ensure the full dose is delivered consistently to the stomach. |
| Animal Stress | Stress can alter GI motility. Acclimatize animals properly and maintain a consistent, low-stress environment. |
Issue 2: Poor correlation between in vitro permeability assays and in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Action |
| In Vitro Model Limitations | Standard models like Caco-2 or PAMPA may not fully replicate the complex environment of the small intestine.[11][12] Caco-2 cells may not express all relevant transporters and enzymes at physiological levels.[12] Consider using more advanced co-culture models (e.g., with mucus-secreting cells) or tissue-based models like the Ussing chamber.[11][13] |
| Metabolism Not Accounted For | Etilevodopa is a prodrug that requires enzymatic conversion.[1] Ensure your in vitro model incorporates relevant esterases or use S9 fractions from intestinal tissue to simulate metabolism. |
| Transporter Saturation | Levodopa absorption is mediated by a saturable transport system.[14] If the concentrations used in your in vitro assay are too high, they may not reflect in vivo conditions where transporter saturation can occur, leading to an overestimation of absorption. |
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters comparing Etilevodopa to standard Levodopa, demonstrating the prodrug's effect on absorption speed.
| Parameter | Etilevodopa/Carbidopa | Standard Levodopa/Carbidopa | Reference |
| Mean Levodopa Tmax (Time to Peak) | ~30 minutes | ~54 minutes | [1] |
| Mean Levodopa Cmax (Peak Concentration) | 2.3 - 2.7 µg/mL | Significantly lower than Etilevodopa tablets | [1] |
| Levodopa AUC (0-45 min) | Significantly greater | Lower than Etilevodopa | [1] |
Data compiled from a study in patients with Parkinson's disease and response fluctuations. AUC refers to the Area Under the Curve, indicating drug exposure over time.
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is a standard method for predicting intestinal drug absorption.[12][13]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions between cells. A high TEER value indicates a well-formed, confluent monolayer.
-
Transport Study:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution to the apical (AP) chamber, which represents the intestinal lumen.
-
Add fresh transport buffer to the basolateral (BL) chamber, representing the bloodstream.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of Etilevodopa and its metabolite, Levodopa, in the collected samples using a validated analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizations
Caption: Challenges and solutions for Etilevodopa absorption.
Caption: Workflow for evaluating a new Etilevodopa formulation.
Caption: Proposed absorption pathway of Etilevodopa.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Gastrointestinal barriers to levodopa transport and absorption in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Gastrointestinal barriers to levodopa transport and absorption in Parkinson's disease [escholarship.org]
- 6. jpharmsci.com [jpharmsci.com]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Levodopa Formulations for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Bioavailability of Levodopa Using Floatable Spray-Coated Microcapsules for the Management of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism | Semantic Scholar [semanticscholar.org]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrolysis of Etilevodopa Hydrochloride in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of Etilevodopa hydrochloride in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is an ethyl ester prodrug of Levodopa, designed for improved solubility and absorption.[1] Hydrolysis is a primary degradation pathway where the ester bond is cleaved, converting Etilevodopa back into Levodopa and ethanol. This premature conversion in a formulation can lead to decreased potency, altered bioavailability, and potential stability issues.
Q2: What are the main factors that accelerate the hydrolysis of this compound?
A2: The hydrolysis of ester-containing drugs like this compound is primarily influenced by:
-
pH: Hydrolysis is often catalyzed by acidic or basic conditions.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Moisture: The presence of water is essential for hydrolysis.
-
Excipients: Certain excipients can either promote or inhibit hydrolysis.
Q3: What is the expected primary degradation product of this compound hydrolysis?
A3: The primary degradation product of this compound hydrolysis is Levodopa. The hydrolysis reaction cleaves the ethyl ester bond, yielding Levodopa and ethanol.
Q4: Are there any general strategies to improve the stability of this compound in formulations?
A4: Yes, general strategies to enhance stability include:
-
pH control: Formulating at a pH of maximum stability.
-
Moisture control: Using non-aqueous solvents or protecting the formulation from moisture.
-
Temperature control: Storing the formulation at recommended low temperatures.
-
Excipient selection: Choosing excipients that are compatible and do not accelerate degradation.
-
Novel drug delivery systems: Utilizing systems like lipid-based formulations or nanoparticles to protect the drug.[2]
Q5: How can I monitor the hydrolysis of this compound in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate this compound from its primary degradant, Levodopa, and any other potential impurities.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in an aqueous solution.
-
Question: I am observing a rapid loss of this compound in my aqueous formulation, even at room temperature. What could be the cause and how can I mitigate it?
-
Answer: Rapid degradation in aqueous solutions is likely due to pH-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Determine the pH of your formulation. The stability of ester prodrugs is often highly pH-dependent.
-
Conduct a pH-rate profile study. This will help you identify the pH at which this compound has the highest stability. For many esters, this is in the acidic to neutral pH range.
-
Incorporate a buffer system. Once the optimal pH is determined, use a suitable buffer to maintain the pH of the formulation.[3]
-
Reduce the water activity. If possible for your formulation type, consider adding co-solvents like glycerin or propylene glycol to reduce the availability of water for the hydrolysis reaction.
-
Lower the storage temperature. Storing the formulation at refrigerated or frozen conditions can significantly slow down the hydrolysis rate.[1]
-
-
Issue 2: My solid formulation of this compound is showing significant degradation over time.
-
Question: I have a solid dosage form containing this compound, and I am seeing an increase in Levodopa content during stability studies. What could be the source of instability?
-
Answer: Degradation in solid formulations is often related to moisture and excipient interactions.
-
Troubleshooting Steps:
-
Assess the hygroscopicity of your excipients. Some excipients can absorb moisture from the atmosphere, which can then facilitate the hydrolysis of the drug.[4]
-
Control the moisture content of the formulation. Ensure that the manufacturing process minimizes the incorporation of moisture and that the final product has a low water content.
-
Evaluate drug-excipient compatibility. Certain excipients may have acidic or basic impurities that can catalyze hydrolysis.[5] Conduct compatibility studies with your selected excipients. A study on Levodopa showed that its dissolution rate was affected by different excipients like α-cyclodextrin and PVP.[6]
-
Consider protective packaging. Use packaging with a low moisture vapor transmission rate and consider including a desiccant.[7]
-
-
Issue 3: I am having difficulty developing a stability-indicating HPLC method to separate this compound from Levodopa.
-
Question: My current HPLC method shows co-elution of this compound and Levodopa. How can I improve the separation?
-
Answer: Achieving good separation is crucial for accurate stability assessment.
-
Troubleshooting Steps:
-
Optimize the mobile phase pH. The ionization state of both this compound and Levodopa is pH-dependent. Adjusting the pH of the mobile phase can significantly alter their retention times.
-
Modify the organic modifier gradient. If using gradient elution, adjust the gradient slope to improve the resolution between the two peaks.
-
Evaluate different stationary phases. A C18 column is a common starting point, but other stationary phases like phenyl-hexyl or cyano columns might provide different selectivity.
-
Adjust the column temperature. Changing the column temperature can sometimes improve peak shape and resolution.
-
Refer to existing methods for Levodopa. While specific methods for this compound are scarce, numerous HPLC methods for Levodopa exist and can be adapted.
-
-
Quantitative Data
Table 1: Stability of Levodopa in Solution
| Condition | Storage Time | Levodopa Concentration | Reference |
| Room Temperature, no ascorbate | 48 hours | Significant decline | [1] |
| Room Temperature, with ascorbate | 72 hours | Stable | [1] |
| Refrigerated | 7 days | Stable | [1] |
| Frozen | 7 days | Stable | [1] |
Table 2: Degradation of a Levodopa-Lazabemide Prodrug (Amide)
| pH | Time (hours) | Remaining Prodrug (%) |
| 3.7 - 7.4 | 11 | No significant decrease |
| 7.8 | 11 | 90.3 |
Note: This data is for an amide prodrug of Levodopa and is provided for illustrative purposes. Ester prodrugs like this compound are generally more susceptible to hydrolysis.[8]
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
Objective: To investigate the degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
HPLC grade water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of methanol or ethanol, then dilute with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 N HCl to the flask and bring it to the final volume.
-
Incubate the solution at a specific temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add 0.1 N NaOH to the flask and bring it to the final volume.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To develop an HPLC method to separate and quantify this compound and its primary degradant, Levodopa.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate statistical analysis of L-dopa esters as potential anti-parkinsonian prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. journalajacr.com [journalajacr.com]
- 8. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease [mdpi.com]
Technical Support Center: Etilevodopa Hydrochloride in Animal Models of Motor Fluctuations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etilevodopa hydrochloride in animal models to address motor fluctuations associated with Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed advantage over standard Levodopa?
This compound is an ethyl ester prodrug of Levodopa.[1][2] Its primary advantage lies in its physicochemical properties. It has greater solubility in the stomach and is designed for faster passage to the small intestine.[1] In the duodenum, it is rapidly hydrolyzed by nonspecific esterases into Levodopa and ethanol.[1] This mechanism is intended to shorten the time to maximum Levodopa concentration (Tmax) in plasma, which could potentially lead to a faster onset of therapeutic effect ("on" time) and address issues like "delayed on" and "dose failures" seen with standard Levodopa therapy in Parkinson's disease patients.[1][3]
Q2: What is the fundamental mechanism of action of this compound?
Etilevodopa itself is pharmacologically inactive. Its therapeutic effect is dependent on its conversion to Levodopa, which is the direct precursor to dopamine.[1] Levodopa crosses the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine levels in the brains of individuals with Parkinson's disease.[4] Etilevodopa is typically co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide, to prevent the premature conversion of Levodopa to dopamine in the periphery, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects.[4]
Q3: In which animal models are motor fluctuations typically studied?
Motor fluctuations and Levodopa-induced dyskinesia (LID) are most commonly studied in neurotoxin-based models of Parkinson's disease.[5] The most prevalent models include:
-
6-hydroxydopamine (6-OHDA)-lesioned rodents (rats and mice): Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle creates a hemiparkinsonian model.[5][6] Chronic treatment with Levodopa in these animals can induce abnormal involuntary movements (AIMs) and fluctuations in motor response.[5][7]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primates (macaques and marmosets): MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease.[5][8] Chronic Levodopa administration in MPTP-treated primates leads to the development of motor fluctuations and dyskinesias that are phenomenologically similar to those seen in human patients.[5]
-
MPTP-treated mice: While less sensitive to MPTP than primates, certain strains of mice can be used to model Parkinsonism and study the effects of dopaminergic therapies.[6][9]
Troubleshooting Guides
Problem 1: High variability in behavioral response to this compound administration.
-
Possible Cause 1: Inconsistent Drug Solubilization.
-
Troubleshooting Step: this compound has greater solubility than Levodopa, but proper solubilization is still crucial for consistent dosing.[1] Ensure the vehicle is appropriate and the drug is fully dissolved before each administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Prepare fresh solutions daily to avoid degradation.
-
-
Possible Cause 2: Variability in Gastrointestinal Motility and Absorption.
-
Troubleshooting Step: The conversion of Etilevodopa to Levodopa occurs in the small intestine.[1] Factors influencing gastric emptying and intestinal transit time can affect the rate and extent of absorption. Ensure a consistent fasting period for animals before drug administration. Monitor for any signs of gastrointestinal distress in the animals.
-
-
Possible Cause 3: Inconsistent Severity of Dopaminergic Lesion.
-
Troubleshooting Step: The magnitude of the motor response to dopaminergic agents is highly dependent on the extent of the nigrostriatal lesion.[7] Verify the consistency of the 6-OHDA or MPTP lesions through post-mortem analysis of tyrosine hydroxylase (TH) staining in the substantia nigra and striatum. Animals with less than a 95% loss of dopaminergic neurons may not exhibit significant motor fluctuations.[7]
-
Problem 2: Failure to observe a significant reduction in "off" time or a faster onset of action compared to standard Levodopa.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Troubleshooting Step: The dose of this compound needs to be molar equivalent to the effective dose of Levodopa. Conduct a dose-response study to determine the optimal dose of Etilevodopa in your specific animal model and behavioral paradigm.
-
-
Possible Cause 2: Insufficient Duration of Chronic Treatment to Induce Stable Motor Fluctuations.
-
Troubleshooting Step: The development of motor fluctuations is a consequence of chronic, intermittent dopaminergic stimulation.[7] Ensure that the animals have been treated with Levodopa for a sufficient period (e.g., several weeks) to establish a stable pattern of motor fluctuations before testing Etilevodopa.[7][10]
-
-
Possible Cause 3: Choice of Behavioral Assay.
-
Troubleshooting Step: The behavioral test used must be sensitive enough to detect changes in the onset and duration of motor improvement. For rotational behavior in unilateral 6-OHDA models, precise timing of the start and end of the rotational response is critical. For assessments of akinesia, such as the stepping test or cylinder test, ensure that the testing window is appropriately timed relative to drug administration.[11]
-
Problem 3: Emergence of severe or unexpected adverse effects.
-
Possible Cause 1: Overdosing.
-
Troubleshooting Step: While aiming for efficacy, the administered dose might be too high, leading to excessive dopaminergic stimulation and adverse effects like severe dyskinesia or stereotyped behaviors. Reduce the dose of this compound and re-evaluate the behavioral response.
-
-
Possible Cause 2: Interaction with other compounds.
-
Troubleshooting Step: Review all other substances being administered to the animals. Anesthetics, analgesics, or other experimental compounds could potentially interact with Etilevodopa or its metabolites.
-
-
Possible Cause 3: Neurotoxic Effects of Long-Term Treatment.
-
Troubleshooting Step: Some studies suggest that long-term, high-dose Levodopa treatment may have neurotoxic effects.[12] If the experiment involves very long-term administration, consider including histological assessments at the end of the study to evaluate the health of remaining dopaminergic neurons and other neuronal populations.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of Etilevodopa vs. Standard Levodopa in Human Subjects with Parkinson's Disease.
| Parameter | Etilevodopa Administration (Swallowed Tablets) | Standard Levodopa/Carbidopa (Swallowed Tablets) |
| Mean Time to Maximum Plasma Levodopa Concentration (Tmax) | ~30 minutes | ~54 minutes |
| Mean Maximum Plasma Levodopa Concentration (Cmax) | 2.3 - 2.7 µg/mL (significantly greater than Levodopa) | Not specified, but lower than Etilevodopa |
| Plasma Levodopa Area Under the Curve (AUC) 0-45 min | Significantly greater than Levodopa | Lower than Etilevodopa |
| Plasma Levodopa AUC 0-1 hour | Significantly greater than Levodopa | Lower than Etilevodopa |
| Plasma Levodopa AUC 0-2 hours | Significantly greater than Levodopa | Lower than Etilevodopa |
| Data synthesized from Djaldetti et al., 2003.[3] |
Table 2: Representative Dosing of Levodopa for Inducing Motor Fluctuations in Rodent Models.
| Animal Model | Levodopa Dose | Co-administered Drug | Administration Route | Frequency | Reference |
| 6-OHDA Lesioned Rats | 25 mg/kg | Not specified | Injections | Twice daily | [7] |
| 6-OHDA Lesioned Rats | 12.5 mg/kg | Not specified | Intermittent | Not specified | [10] |
| 6-OHDA Lesioned Rats | 10 mg/kg | Carbidopa (1 mg/kg) | Injections | Daily | [13] |
| MitoPark Mice | 8 mg/kg | Not specified | Not specified | Long-term | [14] |
Experimental Protocols
Protocol 1: Induction of a Unilateral 6-OHDA Lesion in Rats to Model Parkinson's Disease
-
Animal Preparation: Acclimatize adult male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle or substantia nigra.
-
Prepare a fresh solution of 6-OHDA hydrochloride in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
-
6-OHDA Injection:
-
Slowly infuse the 6-OHDA solution (e.g., 8 µg in 4 µL) into the target brain region using a microsyringe pump over several minutes.
-
Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal's recovery. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: Assessment of Motor Fluctuations using Rotational Behavior
-
Habituation: Habituate the 6-OHDA lesioned rat to the testing environment (a circular arena) for several sessions.
-
Chronic Levodopa Treatment: Administer Levodopa (e.g., 10-25 mg/kg, i.p.) daily or twice daily for at least 3 weeks to induce motor fluctuations and dyskinesia.[7]
-
Test Day - Etilevodopa Administration:
-
On the test day, administer a molar equivalent dose of this compound (co-administered with a peripheral AADC inhibitor like carbidopa).
-
Immediately place the animal in the testing arena.
-
-
Data Collection:
-
Record the number of full 360° contralateral rotations (in the direction opposite to the lesioned side) for a period of 90-120 minutes.
-
Use an automated tracking system or a trained observer to quantify rotations in discrete time bins (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Plot the number of rotations against time to visualize the time course of the motor response.
-
Key parameters to analyze include:
-
Time to "on": The time taken to reach the peak rotational response.
-
Duration of "on": The total time for which a significant rotational response is maintained.
-
Peak response: The maximum number of rotations in a given time bin.
-
-
Mandatory Visualization
Caption: Metabolic pathway of this compound to Dopamine.
Caption: Experimental workflow for evaluating Etilevodopa.
Caption: Troubleshooting logic for high behavioral variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etilevodopa - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motor fluctuations in levodopa treated parkinsonian rats: relation to lesion extent and treatment duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of chronic L-DOPA therapy on pharmacodynamic parameters in a rat model of motor response fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Motoric sensitization and levodopa accumulation after chronic levodopa treatment in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic L-DOPA induces hyperactivity, normalization of gait and dyskinetic behavior in MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Etilevodopa hydrochloride stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Etilevodopa hydrochloride stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary stability concern?
This compound is the ethyl ester prodrug of Levodopa, a cornerstone medication for Parkinson's disease.[1] Its primary stability concern in aqueous solutions is its susceptibility to hydrolysis, where it converts to Levodopa and ethanol. Levodopa itself is unstable and prone to oxidation and other degradation pathways, which can compromise the integrity of your experiments.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is crucial to control the pH and consider the use of stabilizers to minimize degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
To further enhance stability, solutions should be protected from light and stored under an inert nitrogen atmosphere.[1] It is also highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: How can I improve the stability of my aqueous this compound stock solution?
The stability of aqueous this compound solutions can be significantly improved by:
-
Acidic pH: Maintaining the solution at an acidic pH (optimally between 2 and 4) can inhibit the degradation of Levodopa.
-
Antioxidants: The addition of an antioxidant, such as ascorbic acid, can effectively prevent the oxidative degradation of the Levodopa formed from Etilevodopa hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon thawing | - Poor solubility at lower temperatures.- pH shift during freezing/thawing. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, sonicate the solution for a short period.- Ensure the initial dissolution was complete. |
| Solution turns brown or black | - Oxidation of Levodopa (the active form of Etilevodopa). | - This indicates significant degradation. The solution should be discarded.- Prepare fresh solutions using deoxygenated solvents.- Add an antioxidant like ascorbic acid to the solution during preparation.- Store aliquots under a nitrogen or argon atmosphere. |
| Loss of biological activity | - Degradation of Etilevodopa to inactive products. | - Confirm the stability of your stock solution using an analytical method like HPLC.- Prepare fresh stock solutions more frequently.- Strictly adhere to recommended storage conditions (low temperature, protection from light, inert atmosphere). |
| Inconsistent experimental results | - Inconsistent concentration of active compound due to degradation.- Repeated freeze-thaw cycles. | - Prepare single-use aliquots to ensure consistent concentration.- Validate the stability of your stock solution under your specific experimental conditions.- Always use freshly prepared dilutions for your experiments. |
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a 10 mM stabilized aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Ascorbic acid
-
Hydrochloric acid (HCl), 1 M
-
Nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filter
Procedure:
-
Solvent Preparation: Prepare a 0.1% (w/v) ascorbic acid solution in nuclease-free water. Adjust the pH of the solution to 3.0 with 1 M HCl. Degas the solution by sonicating for 15-20 minutes.
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mM solution, you will need 26.17 mg.
-
Dissolution: Transfer the weighed this compound to a sterile conical tube. Add a portion of the prepared acidic ascorbic acid solution (e.g., 8 mL for a final volume of 10 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.
-
Volume Adjustment: Adjust the final volume to 10 mL with the acidic ascorbic acid solution.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol for a Stability-Indicating RP-HPLC Method for this compound
This method is adapted from validated methods for Levodopa and is intended as a starting point for method development and validation for this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% orthophosphoric acid in water and acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the peak area of Etilevodopa in your sample to the standard to determine its concentration. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound Stock Solutions.
| Storage Temperature | Solvent/Conditions | Expected Stability |
| Room Temperature | Aqueous Solution (unprotected) | Unstable, significant degradation within hours |
| 4°C | Aqueous Solution with Ascorbic Acid (pH 3-4) | Up to 72 hours with minimal degradation |
| -20°C | Aqueous or DMSO Solution (aliquoted, protected from light) | Up to 1 month |
| -80°C | Aqueous or DMSO Solution (aliquoted, protected from light, under N₂) | Up to 6 months[1] |
Table 2: Example HPLC Method Parameters for Stability Testing.
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 95% (0.1% Orthophosphoric Acid in Water) : 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Wavelength | 282 nm |
| Temperature | 30°C |
Visualizations
References
Strategies to reduce peripheral metabolism of Etilevodopa hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the peripheral metabolism of Etilevodopa hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reducing its peripheral metabolism important?
This compound is an ethyl ester prodrug of levodopa, the primary treatment for Parkinson's disease. As a prodrug, it is designed for improved solubility and absorption. Following administration, it is rapidly hydrolyzed into levodopa. Levodopa itself is extensively metabolized in the periphery, primarily by DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT), before it can cross the blood-brain barrier to be converted into dopamine in the brain. Reducing this peripheral metabolism is crucial to increase the bioavailability of levodopa in the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects.
Q2: What are the primary strategies to decrease the peripheral metabolism of Etilevodopa-derived levodopa?
The main strategies focus on inhibiting the key enzymes responsible for levodopa breakdown in the periphery:
-
Co-administration with DOPA Decarboxylase (DDC) Inhibitors: Peripherally acting DDC inhibitors, such as carbidopa and benserazide, prevent the conversion of levodopa to dopamine in the bloodstream.[1] This significantly increases the amount of levodopa that can reach the brain.
-
Co-administration with Catechol-O-Methyltransferase (COMT) Inhibitors: Peripherally acting COMT inhibitors, like entacapone, block the conversion of levodopa to 3-O-methyldopa (3-OMD), another inactive metabolite. This further prolongs the plasma half-life of levodopa.
-
Combined Inhibition: A combination of both a DDC inhibitor and a COMT inhibitor provides a more comprehensive blockade of the major peripheral metabolic pathways for levodopa.
Q3: How does the formulation of Etilevodopa affect its absorption and subsequent metabolism?
Etilevodopa is more soluble than levodopa, which can lead to faster absorption from the gastrointestinal tract.[2] A study comparing Etilevodopa/carbidopa with standard levodopa/carbidopa found that the time to maximum plasma concentration (Tmax) of levodopa was significantly shorter with Etilevodopa formulations (around 30 minutes) compared to standard levodopa (around 54 minutes).[2] This rapid absorption can be advantageous in achieving a quicker onset of therapeutic effect.
Q4: Can gut microbiota influence the peripheral metabolism of levodopa?
Yes, recent research has shown that certain gut bacteria can express tyrosine decarboxylase (TyrDC), an enzyme that can convert levodopa to dopamine in the gut. This bacterial metabolism can reduce the bioavailability of levodopa. Strategies targeting the gut microbiome may represent a future avenue for optimizing levodopa therapy.
Troubleshooting Guides
Issue 1: High Variability in Levodopa Plasma Concentrations in Preclinical Models
-
Possible Cause: Inconsistent dosing schedule relative to feeding times.
-
Troubleshooting Tip: Standardize the administration of this compound and its inhibitors with respect to the feeding schedule of the animals. Food, particularly high-protein meals, can interfere with the absorption of levodopa.
-
-
Possible Cause: Inadequate inhibition of peripheral metabolizing enzymes.
-
Troubleshooting Tip: Ensure the dose of the DDC and/or COMT inhibitor is sufficient for the animal model being used. The optimal ratio of the inhibitor to Etilevodopa may need to be determined empirically.
-
-
Possible Cause: Issues with the formulation and administration.
-
Troubleshooting Tip: Confirm the stability and solubility of the this compound formulation. For oral administration, ensure accurate and consistent delivery.
-
Issue 2: Lower than Expected Brain Penetration of Levodopa
-
Possible Cause: Saturation of the L-amino acid transporter system at the blood-brain barrier.
-
Troubleshooting Tip: Investigate different dosing regimens. A lower, more frequent dosing schedule might be more effective than a single high dose.
-
-
Possible Cause: Suboptimal inhibition of peripheral metabolism.
-
Troubleshooting Tip: Re-evaluate the doses of carbidopa/benserazide and/or entacapone. Consider a combination of both types of inhibitors.
-
Issue 3: Inconsistent Results in In Vitro Metabolism Assays
-
Possible Cause: Degradation of Etilevodopa or levodopa in the assay medium.
-
Troubleshooting Tip: Levodopa and its derivatives are susceptible to oxidation. Include antioxidants like ascorbic acid in the incubation buffers. Prepare solutions fresh and protect them from light.
-
-
Possible Cause: Low metabolic activity of the liver microsomes or hepatocytes.
-
Troubleshooting Tip: Ensure the proper storage and handling of subcellular fractions. Use a positive control compound with known metabolic properties to verify the activity of the enzyme source.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa.
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Tmax (minutes) | ~30 | ~54 |
| Cmax (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7 |
| AUC 0-1h | Significantly Greater | - |
| AUC 0-2h | Significantly Greater | - |
Data summarized from a study in fluctuating Parkinson's disease patients.[2]
Table 2: Effect of Entacapone on Levodopa Pharmacokinetics when Co-administered with Levodopa/Carbidopa.
| Parameter | Levodopa/Carbidopa + Placebo | Levodopa/Carbidopa + Entacapone |
| Levodopa Cmin | Lower | Significantly Higher |
| Levodopa Cmax | Lower | Significantly Higher |
| Levodopa AUC | Lower | Significantly Higher |
This table illustrates the general effect of adding a COMT inhibitor to a levodopa/DDC inhibitor regimen, based on studies with levodopa.[1][3]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the this compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: HPLC-MS/MS Analysis of Levodopa in Plasma
Objective: To quantify the concentration of levodopa in plasma samples from in vivo studies.
Materials:
-
Plasma samples
-
Levodopa standard
-
Internal standard (e.g., methyldopa)
-
Perchloric acid or other protein precipitation agent
-
HPLC-MS/MS system with a C8 or C18 column
-
Mobile phase: e.g., a gradient of water and acetonitrile/methanol with 0.1% formic acid.[4]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding an appropriate volume of ice-cold perchloric acid or acetonitrile.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify levodopa and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of levodopa standard.
-
Determine the concentration of levodopa in the plasma samples by comparing their peak area ratios (levodopa/internal standard) to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Mechanism of peripheral metabolism inhibitors.
Caption: Workflow for plasma sample analysis.
References
- 1. Comparison of pharmacokinetic profile of levodopa throughout the day between levodopa/carbidopa/entacapone and levodopa/carbidopa when administered four or five times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Benefits of COMT inhibitors in levodopa-treated parkinsonian patients: results of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Etilevodopa Hydrochloride vs. Levodopa Efficacy in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of etilevodopa hydrochloride and its active metabolite, levodopa, in established animal models of Parkinson's disease. The information herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction
Levodopa (L-DOPA) remains the gold-standard symptomatic treatment for Parkinson's disease, directly addressing the dopamine deficiency that underlies the motor symptoms of the disorder. However, its long-term use is associated with motor fluctuations and dyskinesias. This compound, the ethyl ester of levodopa, is a prodrug developed to overcome some of levodopa's limitations, such as its poor solubility. In preclinical studies, etilevodopa has been shown to be rapidly and completely hydrolyzed to levodopa in the gastrointestinal tract. This guide delves into the comparative preclinical data to evaluate their efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing etilevodopa and levodopa.
Table 1: Comparative Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Parameter | Levodopa | Etilevodopa (Levodopa Ethyl Ester) | Key Findings |
| Rotational Behavior | Induces robust contraversive rotations | Produces a similar number of contraversive rotations | Both compounds demonstrate comparable efficacy in reversing motor deficits in this standard behavioral assay. |
| Striatal Dopamine Levels | Significantly increases striatal dopamine and its metabolites (DOPAC, HVA) | Results in similar elevations of striatal levodopa, dopamine, and DOPAC | Etilevodopa effectively delivers levodopa to the brain, leading to a comparable increase in dopamine levels. Subcutaneous administration of etilevodopa may lead to higher and more sustained elevations than intraperitoneal administration. |
| Time to Onset of Action | Standard onset | Potentially faster onset of action | While primarily observed in clinical settings, the rapid conversion of the more soluble etilevodopa to levodopa suggests a quicker initiation of therapeutic effect. |
Table 2: Comparative Neurochemical Profile in Rodent Striatum
| Analyte | Levodopa-Treated | Etilevodopa-Treated | Key Findings |
| Striatal Levodopa | Dose-dependent increase | Dose-dependent increase, similar to levodopa | Both treatments effectively increase levodopa concentrations in the striatum. |
| Striatal Dopamine | Significant increase | Similar significant increase | No significant difference in the peak dopamine levels achieved with equimolar doses. |
| Striatal DOPAC | Elevated levels | Comparable elevated levels | The primary metabolite of dopamine shows similar increases, indicating a comparable rate of dopamine turnover. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model
This model is a cornerstone for assessing the efficacy of anti-parkinsonian drugs.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Lesioning Procedure:
-
Animals are anesthetized, and a solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is stereotactically injected into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere.
-
This injection leads to a progressive and near-complete lesion of the nigrostriatal dopamine pathway on the injected side.
-
-
Post-Operative Care: Animals are allowed to recover for a period of 2-3 weeks to allow for the stabilization of the lesion.
Assessment of Rotational Behavior
This is a primary behavioral test to quantify motor asymmetry and the therapeutic effect of dopaminergic drugs.
-
Drug Administration: Levodopa or etilevodopa (often in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide to prevent peripheral metabolism) is administered to the lesioned rats.
-
Testing Apparatus: Animals are placed in a circular arena.
-
Data Acquisition: An automated rotometer system tracks the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions.
-
Endpoint: The net number of contralateral rotations over a specified period (e.g., 90-120 minutes) is the primary measure of drug efficacy. A higher number of contralateral rotations indicates a greater stimulation of dopamine receptors in the denervated striatum.
Neurochemical Analysis
This protocol is used to measure levels of dopamine and its metabolites in the brain.
-
Tissue Collection: At a predetermined time after drug administration, animals are euthanized, and their brains are rapidly removed and dissected to isolate the striatum.
-
Sample Preparation: The striatal tissue is homogenized in an appropriate buffer.
-
Analytical Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is used to separate and quantify the levels of levodopa, dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
Data Expression: Results are typically expressed as nanograms of analyte per milligram of tissue protein.
Visualizations
Signaling Pathways and Experimental Workflow
A Comparative Analysis of Etilevodopa Hydrochloride and Carbidopa/Levodopa Combination for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Etilevodopa hydrochloride and the conventional carbidopa/levodopa combination for the treatment of Parkinson's disease. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of movement disorders.
Executive Summary
Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease. However, its long-term use is often complicated by motor fluctuations and dyskinesias, partly due to its pharmacokinetic properties. Etilevodopa, a prodrug of levodopa, was developed to address some of these limitations by offering improved solubility and faster absorption. This guide compares the two treatment strategies based on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by available experimental data.
While etilevodopa was designed with a pharmacokinetic advantage, clinical trials have shown that this does not consistently translate into superior clinical efficacy in reducing motor fluctuations compared to standard carbidopa/levodopa. Both treatments exhibit comparable safety profiles.
Mechanism of Action
The therapeutic effect of both Etilevodopa and levodopa is dependent on their conversion to dopamine in the brain. Carbidopa plays a crucial role in maximizing the efficiency of this process.
This compound: Etilevodopa is the ethyl ester prodrug of levodopa.[1] Its primary advantage is its higher solubility compared to levodopa, which allows for more rapid passage from the stomach to the small intestine.[1][2] In the gastrointestinal tract, it is quickly hydrolyzed by esterases into levodopa and ethanol.[1][3] The resulting levodopa is then absorbed and can cross the blood-brain barrier.
Carbidopa/Levodopa Combination: Levodopa is the metabolic precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot.[4] Carbidopa is a peripheral DOPA decarboxylase inhibitor.[5][6] It prevents the conversion of levodopa to dopamine in the peripheral circulation.[5][6] This action increases the bioavailability of levodopa for the central nervous system and reduces peripheral side effects such as nausea and vomiting.[5][7]
The following diagram illustrates the metabolic pathways of both drugs.
References
- 1. DSpace [cdr.creighton.edu]
- 2. Portico [access.portico.org]
- 3. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
Comparative Guide to Validated Analytical Methods for the Quantification of Etilevodopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Levodopa, the active metabolite of Etilevodopa hydrochloride. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The methods detailed below, while validated for Levodopa, are directly applicable to studies involving this compound, as the ultimate goal is typically to measure the concentration of the active Levodopa entity.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Levodopa.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Ace C18 (250 x 4.6 mm, 5 µm)[1][2] | LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm)[3] | Zorbax Eclipse XDB C18[4][5] | Cosmosil C18 (250 x 4.6 mm)[4] |
| Mobile Phase | 50 mM KH2PO4 (pH 2.3)[1][2] | Gradient elution with Solvent A (30 mM phosphate buffer pH 2.50) and Solvent B (water:acetonitrile 50:50, v/v, pH 2.50)[6] | 20 mM KH2PO4 (pH 2.5) and methanol (95:5, v/v)[4][5] | Phosphate buffer (pH 2) and acetonitrile (95:5)[4] |
| Flow Rate | 1.2 mL/min[1][2] | 1.50 mL/min[3] | 1 mL/min[4][5] | 1.0 mL/min[4] |
| Detection (UV) | 280 nm[1][2][3][7] | 280 nm and 210 nm[3] | 230 nm[4][5] | 210 nm[4] |
| Linearity Range | 25-125 µg/mL[1][2] | 1.25 - 125 % of label claim[3] | 0.1-10 µg/mL[4][5] | Not specified |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.999[3] | > 0.999[4][5] | Not specified |
| LOD | 0.70 µg/mL[1][2] | Not specified | 59 ng/mL[4] | Not specified |
| LOQ | 2.13 µg/mL[1][2] | Not specified | 177 ng/mL[4] | Not specified |
| Accuracy (% Recovery) | 99.75%[1] | Within specified limits[3] | 95.0%[4] | Not specified |
| Precision (%RSD) | < 15% (Intra- and Inter-day)[5] | Within specified limits[3] | < 15% (Intra- and Inter-day)[5] | Not specified |
UV-Visible Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Solvent/Medium | Phosphate-buffered saline (pH 6.4)[8][9] | 20% methanol and 80% 0.01M potassium hydrogen phosphate buffer[10] |
| λmax | 280 nm[8][9] | 283 nm[10] |
| Linearity Range | 1–6 µg/mL[9] | 5 to 60µg/mL[10] |
| Correlation Coefficient (r²) | 0.9988[9] | 0.999[10] |
| LOD | 0.810 µg/mL[9] | 0.9189µg/mL[10] |
| LOQ | 2.452 µg/mL[9] | 2.7884µg/mL[10] |
| Precision (%RSD) | Intraday: 0.734%, Interday: 0.720%[9] | < 3% (Intra- and Inter-day)[10] |
| Accuracy | Within acceptable limits[9] | Intra-day: -7.88% to +4.46%, Inter-day: -7.60% to +2.42% (% Difference)[10] |
High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method 1 |
| Stationary Phase | Precoated silica gel 60 RP-18 F254 plates[11] |
| Mobile Phase | Acetonitrile-n-butanol-water-triethylamine (0.5:9.5:1:0.001, v/v/v/v), pH adjusted to 3.6 with o-phosphoric acid[11] |
| Detection Wavelength | 282 nm[11] |
| Linearity Range | 300-1500 ng/spot |
| Correlation Coefficient | Polynomial regression showed good linear relationship[11] |
| Rf Value | 0.46[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HPLC Method 1
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation: Accurately weigh and dissolve Levodopa standard in the mobile phase to prepare a stock solution. Further dilute to obtain standard solutions within the linearity range (25-125 µg/mL).[2]
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of Levodopa into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[1][2]
UV-Visible Spectrophotometry Method 1
-
Instrumentation: UV-Visible double-beam spectrophotometer.[8][9]
-
Solvent: Phosphate-buffered saline (pH 6.4) to simulate nasal conditions.[8][9]
-
Procedure:
-
Prepare a standard stock solution of Levodopa in the solvent.
-
From the stock solution, prepare a series of dilutions to achieve concentrations within the linear range (1–6 µg/mL).[9]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which was determined to be 280 nm, against a solvent blank.[8][9]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Validation: The method was validated according to ICH guidelines, evaluating linearity, accuracy, precision, repeatability, LOD, and LOQ.[8][9]
HPTLC Method 1
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60 RP-18 F254 HPTLC plates.[11]
-
Mobile Phase: A mixture of acetonitrile, n-butanol, water, and triethylamine in the ratio of 0.5:9.5:1:0.001 (v/v/v/v), with the pH adjusted to 3.6 using ortho-phosphoric acid.[11]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber with the mobile phase.
-
Detection: Perform densitometric scanning at 282 nm.[11]
-
-
Standard and Sample Preparation: Prepare standard solutions of Levodopa in a suitable solvent. Extract the drug from the formulation using the same solvent.
-
Validation: The method was validated as per ICH guidelines for parameters including linearity, precision, and accuracy.[11]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate quantification of pharmaceutical compounds.
Caption: Workflow for Analytical Method Validation.
References
- 1. ijasos.ocerintjournals.org [ijasos.ocerintjournals.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. ijsit.com [ijsit.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Levodopa | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Etilevodopa and Melevodopa Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two levodopa prodrugs, etilevodopa and melevodopa. Levodopa remains the cornerstone of treatment for Parkinson's disease, but its efficacy can be limited by poor solubility and variable absorption.[1] Prodrugs like etilevodopa and melevodopa have been developed to overcome these limitations by enhancing solubility and improving bioavailability.[2][3] This document synthesizes available experimental data to offer a clear comparison of their performance.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for etilevodopa and melevodopa, derived from clinical studies. It is important to note that these values are from separate studies and not from a direct head-to-head comparison. The data for both prodrugs are presented in comparison to standard levodopa/carbidopa formulations.
| Pharmacokinetic Parameter | Etilevodopa/Carbidopa | Melevodopa/Carbidopa (V1512) | Standard Levodopa/Carbidopa |
| Time to Maximum Concentration (Tmax) | ~30 minutes[3][4] | Quicker absorption than standard L-dopa[5][6] | ~54 minutes[3][4] |
| Maximum Concentration (Cmax) | 2.3 to 2.7 µg/mL[3][4] | Less drug accumulation[5][6] | Variable |
| Area Under the Curve (AUC) | Significantly greater in the first 45 mins, 1 hr, and 2 hrs compared to standard levodopa[3][4] | More reliable profile with less variability[5][6] | Variable |
| Solubility | Highly soluble[3][4][7] | Approximately 250 times more soluble than Levodopa[8] | Poor[1][9] |
| Key Advantage | Rapid absorption and shorter Tmax[4][7] | Rapid and complete dissolution, leading to faster onset of action[2][8] | Established standard of care |
Experimental Protocols
The data presented in this guide are primarily based on open-label, randomized, crossover clinical trials. These studies are designed to compare the pharmacokinetic profiles of the prodrugs with standard levodopa formulations in patients with Parkinson's disease.
Etilevodopa Pharmacokinetic Study Methodology
A key study investigating etilevodopa's pharmacokinetics involved an open-label, randomized, four-way crossover design with 29 patients with Parkinson's disease experiencing motor fluctuations.[4] The four treatment arms were:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
Blood samples were collected at baseline and at various intervals up to 240 minutes after drug administration to determine the plasma concentrations of levodopa, etilevodopa, and carbidopa.[4] The primary pharmacokinetic parameters measured were Cmax, Tmax, and AUC.[4]
Melevodopa Pharmacokinetic Study Methodology
The pharmacokinetic profile of melevodopa (in an effervescent formulation known as V1512 or Sirio) was evaluated in a single-center, randomized, double-blind, double-dummy, two-period crossover study.[5][6] This study included 25 patients with fluctuating Parkinson's disease who were divided into three cohorts receiving different dosing regimens over 12 or 24 hours.[5][6] The comparator was a standard-release levodopa/carbidopa tablet.[5][6] Pharmacokinetic parameters, including AUC, Cmax, and Tmax for levodopa and carbidopa, were assessed.[5]
Visualizing the Experimental Workflow and Pharmacokinetic Comparison
To better understand the experimental process and the relationship between the pharmacokinetic parameters, the following diagrams have been generated using Graphviz.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble and controlled-release preparations of levodopa: do we really need them? - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Etilevodopa hydrochloride compared to other levodopa prodrugs
An Objective Comparison of the Efficacy of Levodopa Prodrugs for Parkinson's Disease
Introduction
Levodopa (L-DOPA) remains the gold standard for symptomatic treatment of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Levodopa therapy aims to replenish dopamine levels in the brain, as levodopa is the metabolic precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot.[3][4] However, long-term oral administration of levodopa is associated with challenges, including poor water solubility, extensive peripheral metabolism, and a short plasma half-life, which can lead to motor fluctuations and dyskinesias in patients.[1][5] To overcome these limitations, several levodopa prodrugs have been developed. These modified molecules are designed to improve the pharmacokinetic profile of levodopa, leading to more stable plasma concentrations and potentially better clinical outcomes.
This guide provides a comparative analysis of the efficacy of Etilevodopa hydrochloride against other levodopa prodrugs, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Metabolic Pathway
Levodopa prodrugs are pharmacologically inactive derivatives that are converted into the active parent drug, levodopa, within the body. The primary goal of these prodrugs is to enhance solubility, improve absorption, and protect levodopa from premature peripheral metabolism.
Etilevodopa, the ethyl ester of levodopa, is designed for greater solubility in the stomach, allowing for faster passage into the small intestine.[6][7] Once in the duodenum, it is rapidly hydrolyzed by non-specific esterases into levodopa and ethanol.[6][8] Levodopa is then absorbed and can cross the blood-brain barrier. To prevent peripheral conversion of levodopa to dopamine before it reaches the brain, it is co-administered with a peripheral dopa decarboxylase inhibitor, such as carbidopa. In the brain, levodopa is converted to dopamine, which alleviates the motor symptoms of Parkinson's disease.
Other prodrugs, such as Melevodopa (levodopa methyl ester) and Foslevodopa (a phosphate ester of levodopa), follow a similar principle of conversion back to levodopa.[9][10]
Caption: Metabolic pathway of levodopa prodrugs to dopamine.
Comparative Pharmacokinetic Data
Pharmacokinetic parameters are crucial for evaluating the efficacy of a prodrug. Key metrics include the maximum plasma concentration (Cmax), the time to reach Cmax (tmax), and the total drug exposure over time (Area Under the Curve, AUC).
A study comparing single doses of Etilevodopa/carbidopa with standard Levodopa/carbidopa in patients with Parkinson's disease demonstrated a significant pharmacokinetic advantage for the prodrug.[8] The time to maximum plasma levodopa concentration (tmax) was notably shorter with Etilevodopa, suggesting faster absorption.[8]
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Significance |
| Levodopa tmax (minutes) | ~30 | 54 | p < 0.05 |
| Levodopa AUC 0-45 min | Significantly Greater | - | p < 0.05 |
| Levodopa AUC 0-1 hr | Significantly Greater | - | p < 0.05 |
| Levodopa AUC 0-2 hr | Significantly Greater | - | p < 0.05 |
| Levodopa Cmax (µg/mL) | 2.7 | 2.3 | p < 0.05 |
Table 1: Pharmacokinetic comparison of Levodopa after administration of Etilevodopa and standard Levodopa. Data from Djaldetti et al., 2003.[8]
In a study involving an amide prodrug of levodopa in rats, the following pharmacokinetic parameters were observed compared to standard levodopa administration.[11][12]
| Parameter | Levodopa Amide Prodrug (in rats) | Levodopa (in rats) |
| Cmax (ng/mL) | 1980.7 ± 538.5 | 1936.6 ± 114.6 |
| tmax (minutes) | 24.5 ± 3.5 | 4.5 ± 0.8 |
| AUC (ng/mL*min) | 217,158.9 ± 70,832.1 | 94,469.5 ± 7183.0 |
| t½ (hours) | 56.5 ± 14.4 | 30.6 ± 1.6 |
Table 2: Pharmacokinetic comparison of a Levodopa amide prodrug and standard Levodopa in rats. Data from Jiang et al., as cited in Al-Ghananeem et al., 2017.[11][12]
Comparative Clinical Efficacy Data
While pharmacokinetic advantages are promising, they must translate into clinical benefits. A key measure of efficacy in advanced PD is the reduction of "off" time, the periods when symptoms are not well-controlled, and the time to "on" (TTON), which is the latency to drug benefit after dosing.[7]
A large, double-blind, randomized clinical trial compared the efficacy of Etilevodopa-carbidopa to Levodopa-carbidopa over 18 weeks in 327 PD patients experiencing motor fluctuations.[7] Despite the pharmacokinetic advantages of Etilevodopa, the study did not demonstrate a significant improvement in clinical outcomes compared to standard levodopa.[7][13]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Change in Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |
| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not Significant |
| Change in Response Failures (%) | -6.82 | -4.69 | 0.20 |
Table 3: Clinical efficacy comparison of Etilevodopa and Levodopa in PD patients with motor fluctuations. Data from Blindauer et al., 2006.[7]
Due to the lack of demonstrated clinical superiority, Etilevodopa was ultimately not marketed.[11][14][15] Other prodrugs like Foslevodopa, delivered via continuous subcutaneous infusion, have shown promise in providing more stable levodopa levels and improving motor symptoms, particularly "off" time and early morning akinesia.[16][17]
Experimental Protocols
Pharmacokinetic Comparison Study (Djaldetti et al., 2003)[8]
-
Study Design: An open-label, randomized, four-way crossover study.
-
Participants: 29 patients with Parkinson's disease and response fluctuations.
-
Intervention: Single doses of four different treatments were administered:
-
Swallowed Etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard Levodopa/carbidopa tablets
-
-
Methodology: Blood samples were collected before drug administration and at intervals up to 240 minutes afterward. Plasma concentrations of levodopa, etilevodopa, and carbidopa were measured to determine Cmax, tmax, and AUC.
Clinical Efficacy Trial (Blindauer et al., 2006)[7]
-
Study Design: A double-blind, randomized, comparative clinical trial conducted at 44 sites in the United States and Canada.
-
Participants: 327 patients with Parkinson's disease who experienced a total daily time to "on" (TTON) of at least 90 minutes after levodopa dosing.
-
Intervention: Patients were randomized to receive either Etilevodopa-carbidopa or Levodopa-carbidopa for 18 weeks.
-
Methodology: The primary outcome measure was the change from baseline in total daily TTON, as recorded by patients in home diaries. Secondary outcomes included changes in total daily "off" time and the percentage of response failures.
Caption: Workflow for a parallel-group clinical efficacy trial.
Conclusion
The development of levodopa prodrugs represents a significant effort to improve the management of Parkinson's disease by optimizing the delivery of the cornerstone therapy. This compound successfully demonstrated a pharmacokinetic advantage over standard levodopa, with a significantly shorter time to maximum plasma concentration.[8] This profile suggested the potential for a more rapid onset of clinical effect, which is highly desirable for patients experiencing "delayed on" phenomena.
However, in a large-scale clinical trial, this pharmacokinetic benefit did not translate into superior clinical efficacy in reducing "time to on" or total "off" time compared to standard levodopa-carbidopa therapy.[7] Consequently, Etilevodopa was not pursued for market approval.[18] This outcome underscores the critical importance of demonstrating not just biochemical or pharmacokinetic advantages, but also tangible clinical benefits in well-designed trials.
The field continues to evolve with other prodrugs like Melevodopa and, more recently, Foslevodopa for subcutaneous infusion, which aim to provide more continuous and stable levodopa delivery.[9][16] These ongoing developments highlight the continued search for therapies that can more effectively manage the challenging motor fluctuations associated with long-term levodopa use in Parkinson's disease.
References
- 1. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Therapies in Clinical Trials of Parkinson's Disease: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa (PIM 305) [inchem.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melevodopa - Wikipedia [en.wikipedia.org]
- 10. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news.cision.com [news.cision.com]
- 14. Etilevodopa - Wikipedia [en.wikipedia.org]
- 15. Etilevodopa [medbox.iiab.me]
- 16. vjneurology.com [vjneurology.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Cross-study validation of Etilevodopa hydrochloride's therapeutic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the therapeutic effects of Etilevodopa hydrochloride, a prodrug of levodopa, in comparison to the standard treatment for Parkinson's disease, levodopa. The information is compiled from publicly available clinical trial data and pharmacological studies.
Executive Summary
Etilevodopa was developed as a potential improvement on levodopa, the cornerstone of symptomatic therapy for Parkinson's disease. The primary rationale for its development was its higher solubility, which was hypothesized to lead to faster and more consistent absorption, thereby reducing motor fluctuations such as "delayed on" and "dose failures" commonly experienced by patients on long-term levodopa therapy.
Clinical trials, including the pivotal Phase III RAPID and RONDO studies, demonstrated that etilevodopa, when co-administered with carbidopa, is as effective and well-tolerated as standard levodopa/carbidopa formulations. Pharmacokinetic studies confirmed that etilevodopa leads to a more rapid attainment of peak plasma levodopa levels. However, these pharmacokinetic advantages did not translate into statistically significant superiority in key clinical efficacy endpoints, such as the "time to on" (TTON). Ultimately, etilevodopa was not marketed for the treatment of Parkinson's disease.[1]
Comparative Efficacy Data
The primary efficacy of etilevodopa was compared to standard levodopa in advanced Parkinson's disease patients experiencing motor fluctuations. The key outcome measures focused on the speed of onset of clinical effect and the duration of "off" periods.
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | p-value |
| Reduction in Mean Total Daily "Time to ON" (TTON) | 0.58 hours | 0.79 hours | 0.24[2][3] |
| Reduction in Response Failures | -6.82% | -4.69% | 0.20[2][3] |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not significant[2][3] |
Comparative Pharmacokinetic Data
Pharmacokinetic studies were conducted to compare the absorption and bioavailability of levodopa from etilevodopa versus standard levodopa formulations.
| Pharmacokinetic Parameter | Etilevodopa Administration | Standard Levodopa Administration | Key Findings |
| Time to Maximum Plasma Levodopa Concentration (tmax) | ~30 minutes (swallowed tablets, dissolved tablets, oral solution) | ~54 minutes | Plasma levodopa tmax was significantly shorter with all three modes of etilevodopa administration.[4] |
| Maximum Plasma Levodopa Concentration (Cmax) | 2.3 to 2.7 µg/mL (range across formulations) | Within the same range | Levodopa Cmax was significantly greater following treatment with etilevodopa swallowed tablets than with levodopa tablets.[4] |
| Area Under the Curve (AUC) of Plasma Levodopa | Significantly greater during the first 45 minutes after ingestion | Lower in the initial phase | Levodopa AUC for 0 to 1 hour and 0 to 2 hours were also significantly greater following administration of etilevodopa/carbidopa swallowed tablets.[4] |
Experimental Protocols
Pivotal Clinical Trials (RAPID and RONDO)
-
Objective: To compare the efficacy and safety of an immediate-release formulation of etilevodopa/carbidopa with standard levodopa/carbidopa in advanced Parkinson's disease patients with motor fluctuations.[5]
-
Study Design: The RAPID (North America) and RONDO (EU) trials were Phase III, double-blind, randomized, parallel-group, comparative clinical studies.[5] Over 700 patients were enrolled across both studies.
-
Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations. A related study included patients with a latency of at least 90 minutes total daily "time to on" (TTON) after levodopa dosing.[2][3]
-
Intervention: Patients were treated for 18 weeks with either etilevodopa-carbidopa or continued on their standard levodopa-carbidopa therapy.[2][3] Specific dosing regimens for the etilevodopa and levodopa arms in the RAPID and RONDO trials are not detailed in the available literature. Generally, levodopa therapy is initiated at a low dose and gradually titrated upwards to achieve optimal symptomatic control. For patients with motor fluctuations, the daily dosage is often divided into multiple smaller doses.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total daily "time to on" (TTON), as measured by patient-completed home diaries (Hauser diary).[2][3]
-
Methodology for TTON Measurement: The Hauser diary is a patient-reported tool used to assess motor fluctuations in Parkinson's disease. Patients record their motor status at regular intervals (typically every 30 minutes) throughout the waking day, categorizing their state as "Asleep," "Off," "On without dyskinesia," "On with nontroublesome dyskinesia," or "On with troublesome dyskinesia."[2][4] "Time to ON" is calculated as the latency from taking a dose of medication to the beginning of a patient-rated "On" state.
Pharmacokinetic Crossover Study
-
Objective: To compare the pharmacokinetics of three different administration modes of etilevodopa/carbidopa with standard levodopa/carbidopa tablets.
-
Study Design: An open-label, randomized, four-way crossover study.
-
Patient Population: 29 patients with Parkinson's disease and response fluctuations.[4]
-
Intervention: Single doses of four treatments were administered: swallowed etilevodopa/carbidopa tablets, etilevodopa/carbidopa tablets dissolved in water, etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[4]
-
Outcome Measures: Blood samples were collected before and at intervals up to 240 minutes after drug administration to measure the maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC) of plasma levodopa, etilevodopa, and carbidopa.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Levodopa Signaling Pathway
Etilevodopa is a prodrug of levodopa, meaning it is converted into levodopa in the body. Therefore, its therapeutic effects are mediated through the same signaling pathway as levodopa. Levodopa crosses the blood-brain barrier and is converted to dopamine in the brain, primarily within the presynaptic terminals of dopaminergic neurons in the striatum. This newly synthesized dopamine is then released into the synaptic cleft, where it can stimulate postsynaptic dopamine receptors (D1 and D2), thereby compensating for the dopamine deficiency that characterizes Parkinson's disease and alleviating motor symptoms.
Caption: Levodopa Signaling Pathway in Parkinson's Disease.
Experimental Workflow: Pharmacokinetic Crossover Study
The following diagram illustrates the workflow of the open-label, randomized, four-way crossover study designed to compare the pharmacokinetics of different etilevodopa formulations with standard levodopa.
Caption: Pharmacokinetic Crossover Study Workflow.
References
- 1. Optimizing levodopa therapy for Parkinson’s disease with levodopa/carbidopa/entacapone: implications from a clinical and patient perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electronic Hauser Diary For Parkinson's Clinical Trials [clinicaltechleader.com]
- 4. Parkinson's disease home diary: further validation and implications for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. signanthealth.com [signanthealth.com]
A Comparative Analysis of Etilevodopa Hydrochloride and Controlled-Release Levodopa in the Management of Parkinson's Disease Motor Fluctuations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of etilevodopa hydrochloride and controlled-release levodopa formulations for the treatment of motor fluctuations in patients with Parkinson's disease. The information presented is based on clinical trial data and pharmacokinetic studies to assist researchers and drug development professionals in understanding the relative merits of these therapeutic approaches.
Introduction
Levodopa remains the gold standard for the symptomatic treatment of Parkinson's disease.[1] However, long-term therapy is often complicated by the emergence of motor fluctuations, such as "wearing-off" phenomena and delayed "on" time, which are linked to the variable absorption and short plasma half-life of standard levodopa formulations.[2] To address these challenges, two key strategies have been explored: the development of prodrugs like etilevodopa to enhance solubility and absorption, and the creation of controlled-release formulations to provide more stable plasma levodopa concentrations.[3][4]
Etilevodopa, the ethyl ester of levodopa, is a highly soluble prodrug designed to overcome the poor solubility of levodopa, which can lead to delayed gastric emptying and erratic absorption.[4][5] It is rapidly hydrolyzed to levodopa in the small intestine.[5] Controlled-release levodopa formulations, on the other hand, are designed to prolong the release of levodopa in the gastrointestinal tract, aiming to reduce plasma level fluctuations.[3][6]
Data Presentation: Head-to-Head Clinical Trial
A key comparative study, a double-blind, randomized clinical trial, evaluated the efficacy and safety of etilevodopa-carbidopa versus levodopa-carbidopa in Parkinson's disease patients experiencing motor fluctuations. The primary outcome was the change in the total daily "time to on" (TTON).[4][7]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Change in Mean Total Daily "Time to On" (TTON) | -0.58 hours | -0.79 hours | .24 |
| Change in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not Reported |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
Data sourced from a double-blind, randomized, comparative clinical trial involving 327 patients with Parkinson's disease and motor fluctuations over 18 weeks of treatment.[4][7]
Pharmacokinetic Profiles
Pharmacokinetic studies have been conducted to compare the absorption and bioavailability of etilevodopa and standard levodopa formulations.
| Pharmacokinetic Parameter | Etilevodopa Administration | Standard Levodopa Administration |
| Mean Time to Maximum Plasma Concentration (tmax) | ~30 minutes | ~54 minutes |
| Mean Maximum Plasma Concentration (Cmax) | 2.3 to 2.7 µg/mL | Not specified to be significantly different |
| Plasma Levodopa Area Under the Curve (AUC) in the first 45 minutes | Significantly greater | Lower |
Data from an open-label, randomized, four-way crossover study in 29 patients with Parkinson's disease and response fluctuations.[5]
Experimental Protocols
Double-Blind, Randomized, Comparative Clinical Trial Protocol[4][7]
-
Objective: To determine the efficacy, safety, and tolerability of etilevodopa in patients with Parkinson's disease who have motor fluctuations.
-
Study Design: A double-blind, randomized, comparative clinical trial.
-
Setting: Forty-four sites in the United States and Canada.
-
Participants: 327 patients with Parkinson's disease who had a latency of at least 90 minutes total daily time to "on" (TTON) after levodopa dosing.
-
Intervention: Treatment with either etilevodopa-carbidopa or levodopa-carbidopa for 18 weeks.
-
Primary Outcome Measure: Change from baseline in total daily TTON as measured using home diaries.
-
Secondary Outcome Measures: Included changes in total daily "off" time and the frequency of response failures.
Pharmacokinetic Crossover Study Protocol[5]
-
Objective: To compare the pharmacokinetics of three different modes of etilevodopa/carbidopa administration with standard levodopa/carbidopa tablets in fluctuating Parkinson's disease patients.
-
Study Design: An open-label, randomized, four-way crossover study.
-
Participants: 29 patients with Parkinson's disease and response fluctuations.
-
Interventions: Single doses of four treatments:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Measurements: Blood samples were drawn before drug administration and at intervals up to 240 minutes thereafter to measure the maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC) of plasma levodopa, etilevodopa, and carbidopa.
Signaling Pathway and Drug Metabolism
The therapeutic effect of both etilevodopa and levodopa is dependent on their conversion to dopamine in the brain. This process involves several key steps.
Caption: Metabolic pathway of Etilevodopa and Controlled-Release Levodopa to Dopamine.
Conclusion
Despite the pharmacokinetic advantages of etilevodopa, such as its high solubility and faster time to peak plasma levodopa concentration, a large-scale clinical trial did not demonstrate a significant improvement in the primary clinical outcome of "time to on" compared to standard levodopa-carbidopa in patients with motor fluctuations.[4][7] Similarly, "off" time and response failures were not significantly different between the two groups.[4]
Controlled-release levodopa formulations aim to provide more stable plasma concentrations to reduce "wearing-off" and motor fluctuations.[3][6] Clinical experience with these formulations has shown benefits for some patients, particularly in reducing the frequency of dosing.[6] However, they can also be associated with a delayed onset of action.[6]
The choice between these and other levodopa formulations will depend on the individual patient's clinical characteristics and response to therapy. Further research and development are needed to optimize levodopa delivery and more effectively manage motor complications in Parkinson's disease.
References
- 1. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 2. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled-release carbidopa/levodopa (Sinemet 50/200 CR4): clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Anti-Parkinson's Disease Medications: An In-Depth Analysis Including Etilevodopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etilevodopa and other prominent anti-Parkinson's disease (PD) drugs. The following analysis is based on available clinical trial data and pharmacological profiles, offering a resource for researchers and professionals in the field of neurodegenerative disease therapeutics.
Introduction to Anti-Parkinson's Disease Drug Classes
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Pharmacological intervention aims to restore dopaminergic function through several mechanisms. The major classes of anti-Parkinson's drugs include:
-
Dopamine Precursors: These drugs, such as Levodopa and its prodrug Etilevodopa, are converted into dopamine in the brain.
-
Dopamine Agonists: These agents directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[1]
-
Monoamine Oxidase-B (MAO-B) Inhibitors: These drugs prevent the breakdown of dopamine in the brain, thereby increasing its availability.
-
Catechol-O-Methyltransferase (COMT) Inhibitors: These medications block the peripheral breakdown of levodopa, increasing its bioavailability to the brain.[2][3]
This review will focus on a comparative analysis of these drug classes, with a special emphasis on the clinical data available for Etilevodopa.
Etilevodopa: A Levodopa Prodrug
Etilevodopa is an ethyl ester prodrug of levodopa, designed to have greater gastric solubility and faster absorption than levodopa itself.[4][5] The underlying principle is to reduce the "time to on," which is the latency to the onset of clinical benefit after drug administration, a significant issue for many PD patients.[4][5]
Mechanism of Action of Etilevodopa
The following diagram illustrates the proposed mechanism of action of Etilevodopa.
Comparative Efficacy of Anti-Parkinson's Drugs
Etilevodopa vs. Levodopa
A key clinical trial evaluated the efficacy and safety of etilevodopa-carbidopa versus levodopa-carbidopa in patients with Parkinson's disease experiencing motor fluctuations.[4]
Table 1: Efficacy of Etilevodopa vs. Levodopa in Patients with Motor Fluctuations [4]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Change from Baseline in Mean Total Daily "Time to On" (TTON) | -0.58 hours | -0.79 hours | .24 |
| Change from Baseline in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not Reported |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
Data from a double-blind, randomized, comparative clinical trial involving 327 patients over 18 weeks.[4]
The results indicated that despite the theoretical pharmacokinetic advantages of Etilevodopa, there was no statistically significant improvement in the primary outcome of "time to on" compared to standard Levodopa.[4] Similarly, no significant differences were observed in the reduction of "off" time or response failures.[4]
Levodopa vs. Dopamine Agonists
Clinical trials have compared the efficacy of levodopa with dopamine agonists, such as pramipexole and ropinirole, as initial therapy for Parkinson's disease.
Table 2: Levodopa vs. Pramipexole as Initial Monotherapy [6]
| Outcome Measure | Levodopa Group | Pramipexole Group | P-value |
| Mean Improvement in Total UPDRS Score (from baseline to 23.5 months) | 9.2 points | 4.5 points | <.001 |
Data from a randomized controlled trial.[6]
Table 3: Levodopa vs. Ropinirole as Initial Monotherapy (6-month interim analysis) [7]
| Outcome Measure | Levodopa Group | Ropinirole Group |
| Percentage Improvement in UPDRS Total Motor Score | 44% | 32% |
Data from a 5-year, double-blind, randomized, multicenter study.[7]
These studies suggest that while dopamine agonists are effective, levodopa generally provides a greater improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[6][7]
Levodopa vs. MAO-B Inhibitors
MAO-B inhibitors, such as selegiline and rasagiline, have been studied as both monotherapy and adjunct therapy to levodopa.
Table 4: Levodopa/Carbidopa vs. Levodopa/Carbidopa + Selegiline [8]
| Outcome Measure | Levodopa + Placebo Group | Levodopa + Selegiline Group | P-value |
| Mean Difference in UPDRS Total Score (after 5 years) | - | 10 points lower | 0.003 |
Data from a long-term, double-blind, placebo-controlled study.[8]
A meta-analysis of rasagiline as an adjunct to levodopa showed significant improvements in UPDRS II and III scores compared to levodopa alone.[9]
Levodopa vs. COMT Inhibitors (as adjunct therapy)
COMT inhibitors, such as entacapone, are used as adjuncts to levodopa to improve its efficacy.
Table 5: Levodopa/Carbidopa vs. Levodopa/Carbidopa/Entacapone in Early PD [10]
| Outcome Measure | Levodopa/Carbidopa Group | Levodopa/Carbidopa/Entacapone Group | P-value |
| Adjusted Mean Difference in Total UPDRS Parts II & III | - | 1.7 points lower | 0.045 |
Data from a 39-week, randomized, double-blind, multicenter study.[10]
Mechanisms of Action of Major Anti-Parkinson's Drug Classes
The following diagrams illustrate the signaling pathways and mechanisms of action for the major classes of anti-Parkinson's drugs.
Dopaminergic Synapse and Drug Targets
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical experimental workflow for a double-blind, randomized controlled trial comparing two anti-Parkinson's drugs.
Experimental Protocols
Etilevodopa vs. Levodopa Randomized Controlled Trial[4]
-
Objective: To determine the efficacy, safety, and tolerability of etilevodopa in patients with PD who have motor fluctuations.
-
Design: A double-blind, randomized, comparative clinical trial.
-
Setting: Forty-four sites in the United States and Canada.
-
Patients: Three hundred twenty-seven patients with PD who had a latency of at least 90 minutes total daily time to "on" (TTON) after levodopa dosing.
-
Intervention: Treatment with either etilevodopa-carbidopa or levodopa-carbidopa for 18 weeks.
-
Main Outcome Measure: Change from baseline in total daily TTON as measured using home diaries.
Side Effect Profiles
A critical aspect of comparing anti-Parkinson's drugs is their side effect profiles.
Table 6: Common Side Effects of Anti-Parkinson's Drug Classes
| Drug Class | Common Side Effects |
| Levodopa/Etilevodopa | Nausea, vomiting, orthostatic hypotension, dyskinesias (with long-term use), hallucinations. |
| Dopamine Agonists | Nausea, somnolence, hallucinations, edema, impulse control disorders.[6] |
| MAO-B Inhibitors | Nausea, headache, confusion, insomnia. |
| COMT Inhibitors | Dyskinesia, nausea, diarrhea, urine discoloration. |
Conclusion
Etilevodopa, a prodrug of levodopa, was developed with the aim of improving the pharmacokinetic profile of levodopa and reducing motor fluctuations. However, the available clinical trial data did not demonstrate a significant clinical advantage of Etilevodopa over standard Levodopa in terms of "time to on" or "off time".[4]
When comparing Levodopa to other classes of anti-Parkinson's drugs, it generally shows superior motor symptom control, as measured by the UPDRS.[6][7] However, long-term use is associated with a higher incidence of motor complications like dyskinesias. Dopamine agonists, while offering a lower risk of these complications, may be less potent in controlling motor symptoms.[6] MAO-B and COMT inhibitors serve as valuable adjuncts to levodopa therapy, helping to extend its efficacy and manage motor fluctuations.[8][10]
Further research, including direct comparative trials of Etilevodopa against other drug classes, is necessary to fully elucidate its place in the therapeutic armamentarium for Parkinson's disease. The choice of initial and subsequent therapies remains a complex decision that must be individualized based on patient characteristics, symptom severity, and the potential for side effects.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]
- 4. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pramipexole vs levodopa as initial treatment for Parkinson disease: A randomized controlled trial. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropinirole in the treatment of early Parkinson's disease: a 6-month interim report of a 5-year levodopa-controlled study. 056 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selegiline delays the progression of the signs and symptoms of Parkinson disease [selegiline.com]
- 9. Rasagiline as Adjunct to Levodopa for Treatment of Parkinson's Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double-blind trial of levodopa/carbidopa/entacapone versus levodopa/carbidopa in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa vs. Immediate-Release Levodopa: A Comparative Analysis for Parkinson's Disease Research
An objective comparison of Etilevodopa and immediate-release levodopa, supported by key experimental data, to inform researchers, scientists, and drug development professionals in the field of Parkinson's disease therapeutics.
This guide provides a detailed assessment of Etilevodopa, a prodrug of levodopa, in comparison to the standard immediate-release levodopa formulation for the treatment of Parkinson's disease. The following sections present a comprehensive overview of their respective pharmacokinetic profiles, clinical efficacy, and mechanisms of action, supported by data from pivotal studies.
Pharmacokinetic Profile: Faster Absorption with Etilevodopa
Etilevodopa is designed to overcome some of the pharmacokinetic limitations of immediate-release levodopa, primarily related to its solubility and absorption. As a highly soluble ethyl ester of levodopa, Etilevodopa is more readily dissolved in the stomach and rapidly passes to the duodenum.[1] There, it is hydrolyzed by local nonspecific esterases to yield levodopa, which is then absorbed.[1] This mechanism is proposed to lead to a faster and more consistent onset of action.
A key open-label, randomized, crossover study by Djaldetti et al. provides quantitative insights into these pharmacokinetic differences.
| Parameter | Etilevodopa (Swallowed Tablets) | Immediate-Release Levodopa |
| Mean Time to Maximum Plasma Concentration (Tmax) | ~30 minutes[2] | 54 minutes[2] |
| Mean Maximum Plasma Concentration (Cmax) | 2.3 - 2.7 µg/mL (range for all treatments)[2] | Not specified, but significantly lower than Etilevodopa[2] |
| Area Under the Curve (AUC) in the first 45 minutes | Significantly greater than immediate-release levodopa[2] | - |
| Table 1: Comparison of Levodopa Pharmacokinetics after Administration of Etilevodopa and Immediate-Release Levodopa.[2] |
Clinical Efficacy: A Lack of Superiority in a Head-to-Head Trial
Despite the pharmacokinetic advantages of a more rapid absorption and higher peak plasma concentration, a major clinical trial by Blindauer et al. did not demonstrate superior efficacy of Etilevodopa over immediate-release levodopa in patients with Parkinson's disease experiencing motor fluctuations.
The double-blind, randomized, comparative clinical trial evaluated the efficacy, safety, and tolerability of Etilevodopa-carbidopa versus levodopa-carbidopa over 18 weeks in 327 patients. The primary outcome was the change from baseline in total daily "time to on" (TTON).
| Outcome Measure | Etilevodopa-Carbidopa | Levodopa-Carbidopa | p-value |
| Mean Reduction in Total Daily "Time to On" (TTON) | 0.58 hours[3] | 0.79 hours[3] | 0.24[3] |
| Reduction in Response Failures | -6.82%[3] | -4.69%[3] | 0.20[3] |
| Mean Improvement in Total Daily "Off" Time | -0.85 hours[3] | -0.87 hours[3] | Not specified |
| Table 2: Key Efficacy Outcomes from the Blindauer et al. (2006) Clinical Trial.[3] |
The study concluded that despite its theoretical pharmacokinetic benefits, Etilevodopa did not lead to a significant improvement in TTON, response failures, or "off" time when compared directly to standard levodopa-carbidopa.[3] Both treatments were found to be well-tolerated.[2]
Experimental Protocols
Pharmacokinetic Study (Djaldetti et al., 2003)
-
Study Design: An open-label, randomized, four-way crossover study.[2]
-
Participants: 29 patients with Parkinson's disease and motor response fluctuations.[2]
-
Interventions: Single doses of four treatments were administered: swallowed Etilevodopa/carbidopa tablets, Etilevodopa/carbidopa tablets dissolved in water, Etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[2]
-
Data Collection: Blood samples were collected before drug administration and at intervals up to 240 minutes after to measure plasma levels of levodopa, Etilevodopa, and carbidopa.[2]
-
Primary Endpoints: Maximal plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) for levodopa.[2]
Clinical Efficacy Trial (Blindauer et al., 2006)
-
Study Design: A double-blind, randomized, comparative clinical trial.[3]
-
Participants: 327 patients with Parkinson's disease who experienced motor fluctuations.[3]
-
Intervention: Patients received either Etilevodopa-carbidopa or levodopa-carbidopa for a duration of 18 weeks.[3]
-
Data Collection: Patients maintained home diaries to record their motor states ("on," "off," dyskinesia).[3]
-
Primary Outcome Measure: The change from baseline in the total daily "time to on" (TTON).[3]
-
Secondary Outcome Measures: Included changes in response failures and total daily "off" time.[3]
Mechanism of Action and Signaling Pathway
Etilevodopa acts as a prodrug of levodopa. Its ethyl ester structure enhances its solubility, allowing for faster passage from the stomach to the small intestine. In the gastrointestinal tract, nonspecific esterases hydrolyze Etilevodopa, releasing levodopa. Levodopa is then absorbed into the bloodstream and crosses the blood-brain barrier. Within the brain, the enzyme aromatic L-amino acid decarboxylase (AADC) converts levodopa into dopamine, the neurotransmitter that is deficient in Parkinson's disease.[1][4]
Experimental Workflow: Blindauer et al. (2006) Clinical Trial
The workflow of the pivotal clinical trial comparing Etilevodopa and immediate-release levodopa is outlined below.
Conclusion
Etilevodopa demonstrates a clear pharmacokinetic advantage over immediate-release levodopa, with a significantly shorter time to peak plasma concentration and greater early bioavailability of levodopa.[2] However, this pharmacokinetic superiority did not translate into improved clinical efficacy in a large, well-controlled clinical trial.[3] The study by Blindauer et al. found no significant differences in the reduction of "time to on," response failures, or "off" time between Etilevodopa and standard levodopa-carbidopa.[3] For researchers and drug development professionals, these findings underscore the critical importance of demonstrating a clear clinical benefit that extends beyond favorable pharmacokinetic parameters. While the prodrug approach of Etilevodopa successfully addressed certain formulation and absorption challenges of levodopa, it did not ultimately offer a superior therapeutic outcome for patients with Parkinson's disease experiencing motor fluctuations.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Etilevodopa Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of etilevodopa hydrochloride, ensuring compliance with regulations and minimizing environmental impact.
This compound, a prodrug of levodopa, requires careful handling and disposal due to its potential hazards. The Safety Data Sheet (SDS) for this compound explicitly states that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[2][3]. Additionally, some states may have more stringent regulations[2]. It is crucial to adhere to both federal and local guidelines.
Disposal Plan: Step-by-Step Procedures
Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and are not compliant with regulations for hazardous waste[2][4]. The recommended procedure for disposing of this compound is as follows:
-
Segregation and Collection:
-
Do not mix this compound with non-hazardous waste.
-
Collect waste this compound, including any contaminated materials (e.g., gloves, weighing papers, empty containers), in a designated and clearly labeled hazardous waste container. The container should be leak-proof and securely sealed.
-
-
Labeling:
-
Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound."
-
Indicate the specific hazards, such as "Toxic" and "Aquatic Hazard."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Treatment and Final Disposal:
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility[3]. This is the required method to ensure the complete destruction of the compound.
-
Quantitative Data Summary
| Parameter | Value (for Levodopa) | Significance |
| Biodegradability | Readily biodegradable (98% after 28 days)[5] | While the parent compound degrades, the hydrochloride salt is classified as very toxic to aquatic life. |
| Bioaccumulation Potential | Low (LogP: -2.39)[5] | Indicates a low likelihood of accumulating in organisms. |
| Acute Aquatic Toxicity | High (ErC50 for green algae: 3.2–5.6 mg/L)[5] | This is a key factor in its classification as an aquatic hazard. |
Experimental Protocols
The data presented in the table is based on standardized ecotoxicological studies, such as those following OECD (Organisation for Economic Co-operation and Development) guidelines. For example:
-
Ready Biodegradability (OECD 301 F): This test assesses the potential for a chemical to be biodegraded in an aerobic environment over a 28-day period. The degradation is measured by the consumption of oxygen or the production of carbon dioxide.[5]
-
Algal Growth Inhibition Test (OECD 201): This study evaluates the effects of a substance on the growth of freshwater microalgae. The ErC50 is the concentration that causes a 50% reduction in the growth rate.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
